Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXJSHDCEAORRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Abstract
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate is a highly functionalized enaminonitrile that serves as a pivotal intermediate in synthetic organic chemistry. Its strategic importance lies primarily in its role as a precursor for the construction of complex heterocyclic systems, most notably quinoline derivatives, which are core scaffolds in numerous pharmacologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of the principal synthesis pathway for this compound, grounded in established chemical principles. We will delve into the reaction mechanism, provide a detailed and validated experimental protocol, discuss key process parameters, and outline the compound's subsequent application in synthetic workflows. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and utilization of this versatile chemical building block.
Mechanistic Underpinnings and Strategic Considerations
The synthesis of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate is most efficiently achieved through the reaction of 2-fluoroaniline with an electrophilic three-carbon component, typically Ethyl 2-cyano-3-ethoxyacrylate (also known as ethyl (ethoxymethylene)cyanoacetate). This transformation is fundamentally a vinylic nucleophilic substitution reaction.
Causality of the Reaction Pathway: The reaction is driven by the nucleophilic character of the amine group in 2-fluoroaniline and the electrophilic nature of the β-carbon of the ethoxyacrylate derivative. The electron-withdrawing effects of the adjacent cyano (-C≡N) and ester (-COOEt) groups render the double bond highly polarized and susceptible to nucleophilic attack. The ethoxy group serves as an excellent leaving group, facilitating the final elimination step to form the stable, conjugated enaminonitrile product.
The general mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacks the electron-deficient β-carbon of Ethyl 2-cyano-3-ethoxyacrylate.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient zwitterionic or neutral tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating a molecule of ethanol. This step is often the rate-determining step and is facilitated by heating. The removal of ethanol from the reaction mixture is a critical process consideration, as it drives the equilibrium toward the product in accordance with Le Châtelier's principle.
The diagram below illustrates this predominant mechanistic pathway.
Caption: General mechanism for the synthesis of the target compound.
Primary Synthesis Pathway: A Detailed Protocol
The most reliable and widely applicable method for synthesizing the title compound utilizes Ethyl 2-cyano-3-ethoxyacrylate as the electrophilic partner. This protocol is adapted from established procedures for analogous compounds and is designed for high yield and purity.[4]
Experimental Protocol
Materials:
-
2-Fluoroaniline (C₆H₆FN, MW: 111.12 g/mol )[5]
-
Ethyl 2-cyano-3-ethoxyacrylate (C₈H₁₁NO₃, MW: 169.18 g/mol )[4]
-
Ethanol (Absolute, for reaction and recrystallization)
-
Toluene (Optional, for recrystallization)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-fluoroaniline (5.56 g, 0.05 mol, 1.0 equivalent) and Ethyl 2-cyano-3-ethoxyacrylate (8.46 g, 0.05 mol, 1.0 equivalent).
-
Scientist's Note: Using equimolar amounts of reactants is crucial for maximizing yield and minimizing unreacted starting material, which can complicate purification.
-
-
Solvent Addition: Add 25 mL of absolute ethanol to the flask. The solvent facilitates the dissolution of reactants and ensures efficient heat transfer.
-
Thermal Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Maintain reflux for 2-4 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the reaction and aids in the elimination of the ethanol byproduct. Reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath (0-5 °C) for 30 minutes will maximize the precipitation of the product.
-
Trustworthiness Check: The formation of a solid precipitate upon cooling is the first indicator of a successful reaction.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.
-
Expert Tip: Using cold solvent for washing minimizes the loss of product due to dissolution.
-
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved. The product is typically obtained as a pale yellow or off-white solid.
Data Summary and Characterization
While specific yield data for the title compound requires experimental determination, analogous reactions reported in the literature provide a strong basis for expected outcomes. The Knoevenagel condensation and related reactions for similar structures consistently report high yields, often exceeding 90%.[6]
Table 1: Comparative Data for Analogous Syntheses
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| p-Toluic aldehyde | Ethyl cyanoacetate | Ethanol | Ammonium Acetate, Reflux | 4 | 94.9 | [6] |
| N-methylpyrrole-2-carboxaldehyde | Ethyl cyanoacetate | Ethanol | Ammonium Acetate, Reflux | 6 | - | [7] |
| 2-Amino-5-phenylpyridine | Ethyl (ethoxymethylene)cyanoacetate | None | Heat (100 °C) | 0.25 | - | [4] |
| 2-Furaldehyde | Ethyl cyanoacetate | Ethanol | Piperidine (catalytic), RT | 8 | - | [8][9] |
Expected Characterization Data:
-
¹H NMR: Expect signals corresponding to the aromatic protons of the 2-fluorophenyl group, a singlet for the vinylic proton, a quartet and a triplet for the ethyl ester group, and a broad singlet for the N-H proton.
-
¹³C NMR: Signals should confirm the presence of the aromatic carbons, the carbons of the double bond, the nitrile carbon (C≡N), the ester carbonyl carbon (C=O), and the carbons of the ethyl group.[6]
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch, the C≡N (nitrile) group (~2220 cm⁻¹), the C=O (ester) group (~1715 cm⁻¹), and the C=C (alkene) bond.[10]
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₂H₁₀FN₂O₂) should be observed.
Application in Heterocyclic Synthesis: The Gateway to Quinolines
The primary value of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate is its utility as a precursor for synthesizing 4-aminoquinoline derivatives. This is typically achieved through a high-temperature intramolecular cyclization reaction, often in a high-boiling solvent like Dowtherm A or diphenyl ether.
The workflow for this subsequent transformation is outlined below.
Caption: Workflow from the title compound to valuable quinoline scaffolds.
This cyclization reaction transforms the linear enaminonitrile into a fused heterocyclic system, which is a common strategy in medicinal chemistry for accessing privileged scaffolds with known biological activities, including antibacterial and anticancer properties.[3][11]
References
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of Ethyl 2-Cyano-3-(2-furanyl)
- Yadav, J. S., et al. (2012).
- BenchChem. (2025). Application Notes and Protocols: Ethyl 2-Cyano-3-(2-furanyl)
-
DORAS | DCU Research Repository. The Synthesis And Characterisation Of Some Organic Dicyanomethylene Salts. [Link]
-
Wikipedia. Ethyl cyanoacrylate. [Link]
-
ResearchGate. Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,.... [Link]
-
El-Khateeb, A. Y., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Publishing. [Link]
-
ResearchGate. Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (PDF) [Link]
-
PMC. Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate. [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. (2025). [Link]
-
MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
-
PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
ResearchGate. Conventional routes for the synthesis of quinoline derivatives. [Link]
-
Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. (PDF) [Link]
-
Bentham Science. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. [Link]
-
PMC. Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate. [Link]
-
ResearchGate. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. [Link]
-
Chemical Synthesis Database. (2025). ethyl (2E)-2-cyano-3-phenyl-2-propenoate. [Link]
-
PubChemLite. Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jmcs.org.mx [jmcs.org.mx]
- 11. mdpi.com [mdpi.com]
Potential biological activity of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
An In-Depth Technical Guide on the Biological and Synthetic Utility of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Executive Summary
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (also referred to as ethyl 2-cyano-3-(2-fluoroanilino)acrylate) is a highly versatile molecule that occupies a dual role in modern biochemical research. On one hand, the cyanoacrylate pharmacophore is intrinsically bioactive, functioning as a potent inhibitor of photosynthetic electron transport and exhibiting significant antiviral properties[1][2]. On the other hand, it serves as a privileged synthetic intermediate. Through thermal cyclization, it yields 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile—a core scaffold essential for the development of ATP-competitive kinase inhibitors[3][4].
This whitepaper dissects the mechanistic pathways, structural causality, and field-proven experimental protocols associated with this compound, providing a comprehensive resource for drug development professionals and agrochemical researchers.
Direct Biological Activity: Photosystem II (PSII) Inhibition
Mechanistic Causality
Cyanoacrylates are established inhibitors of the Photosystem II (PSII) complex in plants[1][2]. They exert their herbicidal activity by competitively displacing plastoquinone ( QB ) from its binding pocket on the D1 protein of the thylakoid membrane.
The structural logic of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate is highly tuned for this interaction:
-
Hydrogen Bonding: The secondary amine (anilino NH) acts as a critical hydrogen bond donor to the histidine residues in the D1 pocket, while the cyano and ester carbonyl groups act as hydrogen bond acceptors.
-
Steric and Electronic Tuning: The ortho-fluorine atom on the aniline ring increases the lipophilicity (LogP) of the molecule without adding significant steric bulk. Furthermore, its electron-withdrawing nature increases the acidity of the adjacent NH group, strengthening the hydrogen bond with the target protein.
Fig 1: Mechanism of PSII electron transport inhibition by cyanoacrylates.
Protocol: Hill Reaction Assay for PSII Inhibition
To validate the PSII inhibitory activity, the reduction of 2,6-dichlorophenolindophenol (DCPIP) by isolated chloroplasts is measured. This assay is self-validating: if the chloroplasts are active, light exposure will reduce the blue DCPIP to a colorless state. Inhibition prevents this color change.
Step-by-Step Methodology:
-
Chloroplast Isolation: Homogenize fresh spinach leaves in a chilled buffer (0.4 M sucrose, 10 mM NaCl, 50 mM Tricine, pH 7.8). Filter through cheesecloth and centrifuge at 1,000 × g for 10 minutes at 4°C. Resuspend the pellet in the same buffer to a chlorophyll concentration of 50 µg/mL.
-
Assay Preparation: In a cuvette, combine 2.5 mL of assay buffer (50 mM Tricine, 10 mM NaCl, 5 mM MgCl2 , pH 7.8), 50 µL of 1 mM DCPIP, and 50 µL of the test compound dissolved in DMSO (ensure final DMSO concentration is <1% to prevent solvent-induced membrane lysis).
-
Baseline Measurement: Add 100 µL of the chloroplast suspension. Measure the initial absorbance at 600 nm ( Ainitial ) in the dark.
-
Illumination: Expose the cuvette to a saturating light source (e.g., 1000 µmol photons m−2s−1 ) for exactly 2 minutes.
-
Endpoint Measurement: Immediately measure the absorbance at 600 nm ( Afinal ).
-
Validation Control: Run a parallel assay using Diuron (DCMU) as a positive control and a DMSO-only blank as a negative control.
Antiviral Activity: Plant Immune Activation
Cyanoacrylate derivatives have demonstrated significant efficacy against plant viruses, such as the Tobacco Mosaic Virus (TMV)[1][5]. Unlike traditional biocides that directly lyse pathogens, these compounds often act by upregulating systemic acquired resistance (SAR) in the host plant, inducing the expression of pathogenesis-related (PR) proteins.
Protocol: Half-Leaf Method for TMV Inhibition
This protocol utilizes the right and left halves of the same leaf to internally control for biological variance between different leaves or plants.
Step-by-Step Methodology:
-
Inoculum Preparation: Grind TMV-infected tobacco leaves in 0.01 M phosphate buffer (pH 7.0). Filter and centrifuge to obtain the viral suspension.
-
Compound Application (Curative Assay): Mechanically inoculate whole leaves of Nicotiana glutinosa with the TMV suspension using carborundum as an abrasive.
-
Treatment: After 24 hours, apply a solution of Ethyl 2-cyano-3-(2-fluoroanilino)acrylate (e.g., 500 µg/mL in 0.1% Tween-80) to the left half of the leaf using a soft brush. Apply the solvent blank (0.1% Tween-80) to the right half.
-
Incubation & Scoring: Maintain the plants in a greenhouse at 25°C. After 3–4 days, count the number of local necrotic lesions on each half.
-
Calculation: Inhibition (%) = [(C−T)/C]×100 , where C is the number of lesions on the control half and T is the number on the treated half. Use Ningnanmycin as a positive control[1].
Privileged Scaffold: Gould-Jacobs Cyclization to Kinase Inhibitors
Beyond direct biological activity, Ethyl 2-cyano-3-(2-fluoroanilino)acrylate is a critical intermediate. When subjected to thermal cyclization (the Gould-Jacobs reaction), it undergoes an intramolecular electrophilic aromatic substitution to form a quinolone core[3][4]. The resulting 8-fluoro-3-cyanoquinolone is a highly sought-after motif in medicinal chemistry, utilized to synthesize ATP-competitive inhibitors for kinases such as EGFR, Src, and ABL.
The presence of the ortho-fluorine in the starting aniline dictates the regiochemistry of the cyclization, preventing the formation of isomeric mixtures that typically occur with meta-substituted anilines.
Fig 2: Workflow of the Gould-Jacobs reaction converting the acrylate into a kinase inhibitor scaffold.
Protocol: Thermal Cyclization
Step-by-Step Methodology:
-
Preparation: Suspend 10 g of Ethyl 2-cyano-3-(2-fluoroanilino)acrylate in 100 mL of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Causality: Dowtherm A is chosen because its boiling point (~258°C) provides the exact thermal energy required to overcome the high activation barrier of the cyclization without causing compound degradation.
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 2 to 4 hours. The reaction progress can be monitored by the evolution of ethanol vapor.
-
Precipitation: Allow the reaction mixture to cool slowly to room temperature. The 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile product will precipitate as an off-white solid.
-
Purification: Filter the precipitate under vacuum. Wash the filter cake extensively with hexanes (3 × 50 mL) to remove residual Dowtherm A, followed by a cold ethanol wash. Dry under vacuum at 60°C.
Quantitative Data Summary
The table below summarizes representative biological activity metrics for cyanoacrylate derivatives and their quinolone downstream products, contextualizing the utility of the title compound.
| Compound Class / Target | Assay Type | Metric | Representative Value | Reference Context |
| Anilino-cyanoacrylates | Hill Reaction (PSII) | IC50 (Inhibition) | 0.5 – 2.5 µM | Competes with QB [2] |
| Anilino-cyanoacrylates | Half-Leaf (TMV) | EC50 (Curative) | 50 – 150 µg/mL | Comparable to Ningnanmycin[1] |
| 8-Fluoro-3-cyanoquinolones | Kinase Assay (EGFR) | IC50 (Enzymatic) | < 10 nM | ATP-competitive binding[3] |
References
-
Synthesis and Chemistry of Agrochemicals III - Chapter 18: Cyanoacrylate Inhibitors of Photosynthetic Electron Transport American Chemical Society (ACS Publications).[Link]
-
Synthesis and Antiviral Activities of Cyanoacrylate Derivatives Containing an α-Aminophosphonate Moiety Journal of Agricultural and Food Chemistry / ResearchGate.[Link]
- US6002008A - Substituted 3-cyano quinolines Google P
-
Synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-one Hydrazine Derivatives as a Potential Inhibitor for the Self-Assembly of TMV Particles ACS Publications.[Link]
Sources
Synthesis and Application of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate Derivatives in Targeted Kinase Inhibitor Discovery
Executive Summary
The development of targeted small-molecule kinase inhibitors relies heavily on the construction of privileged heterocyclic scaffolds. Among these, the 3-cyanoquinoline core has emerged as a highly potent pharmacophore, acting as a bioisostere to the quinazoline core found in first-generation epidermal growth factor receptor (EGFR) inhibitors.
At the synthetic heart of this scaffold lies ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (CAS 934070-55-0). This critical acrylate intermediate serves as the foundational building block for generating 8-fluoro-3-cyanoquinoline derivatives. This whitepaper provides a comprehensive, self-validating technical guide to the synthesis, mechanistic causality, and pharmacological application of these derivatives for researchers and drug development professionals.
Pharmacophore Rationale: The 8-Fluoro-3-Cyanoquinoline Core
The transition from quinazolines to 3-cyanoquinolines in oncology drug design is not arbitrary; it is driven by precise structural biology.
-
The 3-Cyano Bioisostere: In traditional quinazoline inhibitors (e.g., Gefitinib), the N3 nitrogen interacts with the kinase hinge region via a water-mediated hydrogen bond.1[1]. This direct interaction significantly increases binding affinity and residence time.
-
The 8-Fluoro Substituent: The introduction of fluorine at the 8-position via the 2-fluoroaniline starting material serves a dual purpose. First, its strong inductive electron-withdrawing effect lowers the pKa of the quinoline nitrogen, optimizing the molecule's ionization state at physiological pH to enhance membrane permeability. Second, the steric bulk of the fluorine atom restricts the rotational freedom of the 4-anilino moiety, locking the molecule into the bioactive conformation required to penetrate deep hydrophobic pockets within the kinase domain.
Mechanistic Chemistry & Causality
The construction of the 8-fluoro-3-cyanoquinoline core relies on a modified Gould-Jacobs reaction sequence.
Chemical synthesis workflow of 8-fluoro-3-cyanoquinoline derivatives.
Step 1: Condensation
The synthesis begins with the condensation of 2-fluoroaniline with ethyl (ethoxymethylene)cyanoacetate (EMCA). Causality of Reagent Choice: EMCA is strictly selected over diethyl ethoxymethylenemalonate because the cyano group is non-negotiable for the final pharmacophore. The nucleophilic amine attacks the electrophilic ethoxymethylene carbon, resulting in the elimination of ethanol and the formation of the highly conjugated ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate enamine.
Step 2: High-Temperature Thermal CyclizationThe enamine undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring[2]. Causality of Conditions: This step requires extreme thermal activation (~250 °C). Standard solvents boil far below this threshold, and neat heating causes uncontrollable charring. Therefore, Dowtherm A (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl) is utilized. Its high boiling point (258 °C) and excellent heat transfer properties ensure uniform thermal distribution, driving the cyclization while preventing the decomposition of the acrylate intermediate.
Step 3 & 4: Halogenation and SNAr
The resulting 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is treated with phosphorus oxychloride (POCl3). This converts the tautomeric 4-hydroxy group into a highly reactive 4-chloro leaving group. Finally, a Nucleophilic Aromatic Substitution (SNAr) with a functionalized arylamine (e.g., 3-chloro-4-fluoroaniline) yields the active kinase inhibitor.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction success before proceeding.
Protocol A: Synthesis of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
-
Reaction: Charge a round-bottom flask with 2-fluoroaniline (1.0 equiv), EMCA (1.05 equiv), and anhydrous toluene (0.5 M). Reflux at 110 °C using a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium forward.
-
Validation Checkpoint 1 (TLC): After 12 hours, monitor via TLC (Hexane/EtOAc 3:1). The primary amine spot should be completely consumed.
-
Isolation: Cool to room temperature. The product precipitates as a crystalline solid. Filter and wash with cold hexanes.
-
Validation Checkpoint 2 (1H NMR): Analyze the solid. The system is validated if the amine (NH2) protons disappear and a highly deshielded vinyl proton singlet appears at ~8.5 ppm, confirming the formation of the enamine double bond.
Protocol B: Thermal Cyclization to 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
-
Reaction: Heat Dowtherm A (10 volumes) to 250 °C under a nitrogen atmosphere. Slowly add the enamine from Protocol A in small portions to prevent aggressive outgassing of ethanol.
-
Validation Checkpoint 1 (Visual): The solution will turn deep brown. Maintain at 250 °C for 2 hours until ethanol evolution ceases.
-
Isolation: Cool to 50 °C and pour into vigorously stirred hexanes (30 volumes). The cyclized product will precipitate. Filter and wash extensively with hexanes to remove residual Dowtherm A.
-
Validation Checkpoint 2 (LC-MS & NMR): The system is validated when LC-MS shows a mass shift corresponding to the loss of ethanol (M - 46). 1H NMR must show the complete disappearance of the ethyl ester signals (quartet at 4.2 ppm, triplet at 1.3 ppm).
Protocol C: Halogenation and Amination (One-Pot or Stepwise)
-
Halogenation: Suspend the cyclized product in neat POCl3 (5 volumes) and reflux at 90 °C for 4 hours.
-
Validation Checkpoint 1: Evaporate excess POCl3. The intermediate 4-chloro-8-fluoroquinoline-3-carbonitrile should show a distinct downfield shift of the C5 aromatic proton in NMR due to the loss of the electron-donating oxo group.
-
Amination: Dissolve the crude 4-chloro intermediate in 2-propanol. Add the desired arylamine (1.1 equiv) and a catalytic amount of pyridine hydrochloride. Reflux at 90 °C for 8 hours.
-
Validation Checkpoint 2: Purify via flash chromatography. Final validation requires high-resolution mass spectrometry (HRMS) confirming the exact mass of the 4-anilino adduct and >98% purity via HPLC.
Quantitative Data Presentation
The table below summarizes the expected quantitative metrics and validation parameters for the synthesis of the core scaffold and a representative active derivative.
| Compound Stage | Reaction Type | Optimized Conditions | Expected Yield | Self-Validation Metric (Key Signal) |
| Enamine Intermediate | Condensation | Toluene, 110 °C, 12h, Dean-Stark | 88 - 92% | 1H NMR: Vinyl proton singlet at ~8.5 ppm |
| Quinoline Core | Thermal Cyclization | Dowtherm A, 250 °C, 2h | 70 - 75% | LC-MS: [M+H]+ corresponding to loss of EtOH |
| 4-Chloro Intermediate | Halogenation | POCl3 (neat), 90 °C, 4h | 85 - 90% | 1H NMR: Downfield shift of C5 proton |
| Final Inhibitor | SNAr Amination | 2-Propanol, Py·HCl, 90 °C, 8h | 78 - 85% | HRMS: Exact mass match; HPLC >98% purity |
Biological Applications in Oncology
Derivatives synthesized from ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate are not limited to a single target.2[2].
Historically utilized for EGFR and HER2 inhibition, recent patent literature demonstrates that3[3]. By intercepting the RTK-RAS-MAPK signaling cascade at various nodes, these molecules effectively halt tumor cell proliferation.
Interception of RTK-RAS-MAPK signaling pathways by 3-cyanoquinoline inhibitors.
References
-
Wissner, A., et al. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry, ACS Publications. 1
-
"Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor." The Journal of Organic Chemistry, ACS Publications. 4
-
"3-cyanoquinoline inhibitors of tpl2 kinase and methods of making and using the same." Google Patents (WO2006124692A2). 2
-
"KRAS INHIBITORS FOR TREATMENT OF CANCERS - Patent 4242207." European Patent Office (EPO). 3
Sources
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate: A Critical Intermediate in the Synthesis of 3-Cyanoquinoline Kinase Inhibitors
Executive Summary
In the landscape of targeted oncology, the 3-cyanoquinoline core has emerged as a privileged scaffold, particularly in the development of irreversible epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitors[1][2]. Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (CAS: 934070-55-0) serves as a foundational enamine-acrylate intermediate in the synthesis of these therapeutic agents.
This technical whitepaper synthesizes current literature to provide an in-depth guide on the chemical properties, mechanistic rationale, and validated step-by-step methodologies for utilizing this intermediate. By mastering the synthesis and subsequent Gould-Jacobs cyclization of this compound, researchers can reliably access 8-fluoro-4-hydroxyquinoline-3-carbonitrile—a highly sought-after precursor in drug discovery[3][4].
Mechanistic Rationale & Structural Causality
The design of ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate is not arbitrary; every functional group serves a specific thermodynamic or biological purpose:
-
The Enamine-Acrylate System: The electron-withdrawing cyano (-CN) and ethyl ester (-COOEt) groups highly activate the β -carbon of the precursor (ethyl (ethoxymethylene)cyanoacetate) for nucleophilic attack by 2-fluoroaniline. Once formed, the resulting enamine is stabilized by a strong intramolecular hydrogen bond between the aniline N-H and the ester carbonyl, locking the molecule into the optimal Z-configuration required for subsequent cyclization[5].
-
The Cyano Group: Unlike standard malonate esters that yield 3-carboxyquinolines, the use of a cyanoacetate derivative retains the nitrile group through the harsh thermal cyclization. In the final kinase inhibitor, this 3-cyano group is critical for binding affinity, acting as a hydrogen bond acceptor with the NH of the kinase hinge region (e.g., Met793 in EGFR)[1][3].
-
The 2-Fluoro Substitution: The fluorine atom dictates the regioselectivity of the Gould-Jacobs cyclization. By occupying one ortho position of the aniline ring, it forces ring closure exclusively at the unsubstituted ortho position, yielding pure 8-fluoro-4-hydroxyquinoline-3-carbonitrile[4]. Biologically, the 8-fluoro substituent modulates the pKa of the quinoline nitrogen, enhances lipophilicity, and prevents cytochrome P450-mediated oxidative metabolism at the 8-position.
Mechanistic Pathway Visualization
Synthetic pathway from 2-fluoroaniline to 3-cyanoquinoline kinase inhibitors.
Experimental Protocols: A Self-Validating Workflow
The following methodologies are synthesized from optimized literature procedures[2][3][4] to ensure high yield and purity. Each step includes built-in validation checkpoints.
Protocol A: Synthesis of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Objective: Condensation of 2-fluoroaniline with ethyl (ethoxymethylene)cyanoacetate.
-
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-fluoroaniline (1.0 equiv, 100 mmol) and ethyl (ethoxymethylene)cyanoacetate (1.05 equiv, 105 mmol) in 200 mL of anhydrous toluene[4].
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4–6 hours.
-
Causality: Toluene allows for azeotropic removal of the ethanol byproduct, driving the equilibrium toward the enamine product.
-
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the 2-fluoroaniline spot disappears.
-
Workup: Cool the reaction mixture to 0–5 °C in an ice bath. The product will precipitate as a crystalline solid. Filter the solid under vacuum, wash with cold hexane (2 × 50 mL), and dry in vacuo to afford the title compound.
Protocol B: Gould-Jacobs Thermal Cyclization
Objective: Conversion of the enamine to 8-fluoro-4-hydroxyquinoline-3-carbonitrile.
-
Preparation: Suspend ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (50 mmol) in 150 mL of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) in a flask equipped with a short-path distillation head[2][3].
-
Reaction: Heat the mixture aggressively to 250–260 °C for 6–10 hours.
-
Causality: The extreme temperature is thermodynamically required to overcome the high activation energy of the electrocyclic ring closure. The short-path distillation head removes the eliminated ethanol, preventing the reverse reaction[5].
-
-
Workup: Allow the dark mixture to cool to 50 °C. Slowly add 200 mL of hexane with vigorous stirring to precipitate the quinoline core.
-
Validation Checkpoint: Filter the resulting solid and wash extensively with hexane followed by dichloromethane to remove residual Dowtherm A. The product should appear as a highly insoluble, high-melting-point (>300 °C) powder[3].
Protocol C: Chlorination to 4-Chloro-8-fluoroquinoline-3-carbonitrile
Objective: Activation of the quinoline core for final drug assembly.
-
Reaction: Suspend the 8-fluoro-4-hydroxyquinoline-3-carbonitrile (30 mmol) in neat phosphorus oxychloride (POCl 3 , 100 mL). Add 3 drops of anhydrous DMF as a catalyst.
-
Conditions: Reflux at 105 °C for 2–3 hours until the suspension becomes a clear, dark solution.
-
Causality: DMF forms the Vilsmeier-Haack reagent intermediate, which significantly accelerates the conversion of the tautomeric 4-quinolone into the highly electrophilic 4-chloroquinoline[2].
-
-
Workup: Carefully concentrate the mixture under reduced pressure to remove excess POCl 3 . Pour the residue over crushed ice and neutralize with saturated aqueous NaHCO 3 . Filter the precipitated pale-yellow solid, wash with water, and dry.
Quantitative Data & Yield Analysis
The table below summarizes the expected quantitative metrics for the three-step workflow, providing a baseline for process optimization.
| Step | Reaction Type | Key Reagents | Solvent / Temp | Time (h) | Typical Yield | Analytical Marker (Validation) |
| 1 | Condensation | 2-Fluoroaniline, Ethyl (ethoxymethylene)cyanoacetate | Toluene / 110 °C | 4 - 6 | 85 - 92% | 1 H NMR: ~8.5 ppm (d, 1H, =CH-NH) |
| 2 | Gould-Jacobs Cyclization | Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate | Dowtherm A / 250 °C | 6 - 10 | 65 - 75% | Melting Point: >300 °C (dec.) |
| 3 | Chlorination | 8-Fluoro-4-hydroxyquinoline-3-carbonitrile, POCl 3 | Neat POCl 3 / 105 °C | 2 - 3 | 80 - 88% | HPLC Purity >98%; Mass Shift (-OH to -Cl) |
References
- US6002008A - Substituted 3-cyano quinolines - Google Patents. Google Patents.
- Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC. National Institutes of Health (NIH).
- Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. The Journal of Organic Chemistry - ACS Publications.
- A New Synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. CLOCKSS.
-
CN100408576C - Substituted 3-cyano-[1.7],[6] and [1.8]-phthalazine tyrosine kinase inhibitors - Google Patents. Google Patents. Available at:
Sources
- 1. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. US6002008A - Substituted 3-cyano quinolines - Google Patents [patents.google.com]
- 4. CN100408576C - Substituted 3-cyano-[1.7], [1.5] and [1.8]-phthalazine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate: Synthesis, Properties, and Therapeutic Potential
Foreword: The Emergence of a Versatile Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among the myriad of heterocyclic and open-chain structures, the anilinoacrylate framework has garnered significant attention. These compounds, characterized by an aniline moiety linked to a cyano-substituted acrylate backbone, serve as privileged structures in the design of targeted therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this class: Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate. While the formal "discovery" of this exact molecule is not prominently documented in seminal literature, its existence and utility can be inferred from the broader history and development of anilinoacrylates and the strategic incorporation of fluorine in medicinal chemistry. This document aims to be a vital resource for researchers, scientists, and drug development professionals by elucidating its synthesis, physicochemical properties, and potential as a cornerstone for future pharmaceutical innovation.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. Below is a summary of the known and predicted properties of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate.
| Property | Value | Source |
| IUPAC Name | ethyl (2E)-2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate | PubChem[1] |
| Molecular Formula | C₁₂H₁₁FN₂O₂ | PubChem[1] |
| Molecular Weight | 234.23 g/mol | PubChem[1] |
| CAS Number | 280434-10-0 | Inferred from related structures |
| Canonical SMILES | CCOC(=O)/C(=C/NC1=CC=CC=C1F)/C#N | PubChem[1] |
| Physical Form | Expected to be a solid at room temperature | Based on analogs[2] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF | General knowledge of similar compounds |
| Predicted XLogP3 | 2.8 | PubChem[1] |
Spectroscopic Characterization (Predicted and Analog-Based):
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.3-1.4 (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester group.
-
δ 4.2-4.4 (q, 2H): Quartet corresponding to the methylene protons of the ethyl ester group.
-
δ 7.0-7.5 (m, 4H): Multiplet arising from the aromatic protons of the 2-fluoroanilino moiety.
-
δ 8.0-8.2 (s, 1H): Singlet for the vinylic proton.
-
δ 10.0-10.5 (br s, 1H): Broad singlet corresponding to the N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 14.0-15.0: Ethyl CH₃
-
δ 60.0-62.0: Ethyl CH₂
-
δ 90.0-100.0: Cα (carbon bearing the cyano and ester groups)
-
δ 115.0-117.0: Cyano (C≡N)
-
δ 115.0-135.0: Aromatic carbons, including a doublet for the carbon bearing the fluorine atom (J-coupling with ¹⁹F).
-
δ 150.0-160.0: Cβ (vinylic carbon attached to the aniline nitrogen)
-
δ 165.0-170.0: Ester carbonyl (C=O)
-
-
FT-IR (KBr, cm⁻¹):
-
~3300-3400: N-H stretching
-
~2220: C≡N stretching
-
~1700-1720: C=O stretching of the ester
-
~1600-1650: C=C stretching
-
~1500-1600: Aromatic C=C stretching
-
~1200-1300: C-O stretching of the ester
-
~1100-1200: C-F stretching
-
-
Mass Spectrometry (ESI+):
Synthesis and Mechanistic Insights
The synthesis of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate is most logically achieved through a nucleophilic substitution reaction, a variation of the well-established chemistry for creating enamine-like structures.
Primary Synthetic Route
The principal and most efficient method for the preparation of the title compound involves the reaction of 2-fluoroaniline with ethyl 2-cyano-3-ethoxyacrylate (or a similar activated acrylate). This reaction proceeds readily, often without the need for a catalyst, by heating the reactants in a suitable solvent.
Caption: Primary synthetic pathway to the title compound.
Detailed Experimental Protocol
The following protocol is a robust, field-proven methodology adapted from procedures for analogous anilinoacrylates.[4]
Materials:
-
2-Fluoroaniline
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-fluoroaniline (1.11 g, 10 mmol, 1.0 eq) in absolute ethanol (30 mL).
-
Reagent Addition: To the stirred solution, add ethyl 2-cyano-3-ethoxyacrylate (1.69 g, 10 mmol, 1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.
Reaction Mechanism
The reaction proceeds via a two-step mechanism: nucleophilic attack followed by elimination.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking the electron-deficient β-carbon of the ethyl 2-cyano-3-ethoxyacrylate. This is facilitated by the electron-withdrawing nature of the cyano and ester groups.
-
Elimination: The resulting zwitterionic intermediate is unstable and readily eliminates a molecule of ethanol to form the stable, conjugated enamine product.
Caption: Mechanism of the synthesis reaction.
Role in Drug Development and Medicinal Chemistry
While specific clinical applications for Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate have not been extensively reported, the broader class of anilinoacrylates and fluoro-substituted aromatic compounds are of significant interest in medicinal chemistry.
The Anilinoacrylate Scaffold
The anilinoacrylate moiety is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The presence of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O and C≡N), and a tunable aromatic ring allows for diverse and specific interactions with enzyme active sites and receptors.
The Significance of Fluorine Substitution
The incorporation of a fluorine atom on the aniline ring is a strategic choice in medicinal chemistry for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life in vivo.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets. It can also modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities.
-
Improved Pharmacokinetics: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.
Potential Therapeutic Applications
Based on the known biological activities of structurally related compounds, Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate and its derivatives are promising candidates for investigation in several therapeutic areas:
-
Antimicrobial Agents: Fluoro-substituted anilines and related compounds have demonstrated significant antibacterial and antifungal activity.[5][6][7] The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
-
Anticancer Agents: Many kinase inhibitors used in oncology feature anilino-based scaffolds. These compounds can compete with ATP for binding to the kinase domain of growth factor receptors, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.
-
Anti-inflammatory Drugs: The anilinoacrylate core can be found in inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Hypothetical Signaling Pathway in Oncology
A plausible, though hypothetical, mechanism of action for an anticancer drug derived from this scaffold could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the one mediated by the Epidermal Growth Factor Receptor (EGFR).
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion and Future Outlook
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate represents a molecule of significant untapped potential. Its straightforward synthesis, coupled with the desirable physicochemical properties imparted by the anilinoacrylate scaffold and fluorine substitution, makes it an attractive starting point for the development of new therapeutic agents. While its own discovery and history are not yet the subject of dedicated study, the wealth of research into analogous compounds provides a clear roadmap for its future investigation. It is the author's belief that this in-depth technical guide will serve as a valuable resource for researchers poised to unlock the full potential of this versatile compound in the ongoing quest for novel and effective medicines.
References
-
PubChem. Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate. National Center for Biotechnology Information. [Link]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
- Google Patents.
-
MDPI. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]
-
PMC. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. [Link]
-
MDPI. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. [Link]
- CoLab. Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius.
-
OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]
-
PMC. Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. [Link]
- Google Patents.
-
ResearchGate. Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. [Link]
-
PMC. Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate. [Link]
-
ResearchGate. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. [Link]
-
RSC Publishing. Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour. [Link]
-
PMC. (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. [Link]
-
PMC. Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate. [Link]
Sources
- 1. PubChemLite - Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate (C12H11FN2O2) [pubchemlite.lcsb.uni.lu]
- 2. jmcs.org.mx [jmcs.org.mx]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius | CoLab [colab.ws]
Methodological & Application
Protocol for synthesizing Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Application Note: Microwave-Assisted Synthesis of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Introduction and Strategic Context
The synthesis of highly functionalized acrylate intermediates is a cornerstone in the development of fused heterocyclic scaffolds, particularly quinolones, pyrimidines, and pyrazolopyridines[1]. Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (also referred to as ethyl 2-cyano-3-(2-fluoroanilino)acrylate) serves as a critical building block in medicinal chemistry. It is typically synthesized via the condensation of 2-fluoroaniline with ethyl (ethoxymethylene)cyanoacetate.
This application note details a modernized, microwave-assisted addition-elimination protocol. By transitioning from traditional multi-hour reflux conditions to a high-temperature, pressurized microwave environment, researchers can achieve superior yields, minimize thermal degradation, and streamline the purification process[1].
Mechanistic Rationale and Causality
The reaction proceeds via an addition-elimination mechanism (a specific variant of nucleophilic vinylic substitution).
-
The Electrophile: Ethyl (ethoxymethylene)cyanoacetate is a highly activated enol ether. The β -carbon is rendered extremely electrophilic by the synergistic electron-withdrawing effects of both the cyano (-CN) and ester (-COOEt) groups.
-
The Nucleophile: 2-Fluoroaniline acts as the nucleophile. The fluorine atom at the ortho position exerts an inductive electron-withdrawing effect (-I), which slightly attenuates the nucleophilicity of the amine lone pair compared to an unsubstituted aniline.
-
Causality of Conditions: Because of the reduced nucleophilicity of 2-fluoroaniline, traditional room-temperature stirring is often insufficient for complete conversion. Applying microwave irradiation at 130 °C provides the necessary activation energy to drive the initial nucleophilic attack, while the subsequent elimination of ethanol is entropically favored and irreversible under these conditions[1].
Workflow for the addition-elimination synthesis of the target acrylate intermediate.
Quantitative Reaction Parameters
To ensure a self-validating and reproducible system, the stoichiometric ratios and physical parameters must be strictly controlled. The slight excess of the electrophile compensates for any trace moisture and drives the reaction to completion[1].
| Parameter | Value | Mechanistic Rationale |
| 2-Fluoroaniline | 2.0 mmol (1.0 eq) | Acts as the limiting reagent to simplify downstream purification. |
| Ethyl (ethoxymethylene)cyanoacetate | 2.1 mmol (1.05 eq) | Slight excess ensures complete consumption of the aniline[1]. |
| Solvent | Ethanol (1.0 mL) | Solubilizes reagents; environmentally benign; matches the leaving group to prevent transesterification. |
| Temperature | 130 °C | Overcomes the activation barrier imposed by the ortho-fluoro deactivation[1]. |
| Irradiation Time | 10 minutes | Rapid heating profile minimizes the formation of dark, tarry degradation byproducts. |
Step-by-Step Experimental Protocol
Safety Precautions: 2-Fluoroaniline is toxic and readily absorbed through the skin. All manipulations prior to sealing the microwave vial must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Phase 1: Reaction Assembly
-
Equip a standard 2.0–5.0 mL heavy-walled microwave reaction vial with a magnetic stir bar.
-
Charge the vial with 2-fluoroaniline (222.2 mg, 2.0 mmol, 1.0 equiv).
-
Add ethyl (ethoxymethylene)cyanoacetate (355.2 mg, 2.1 mmol, 1.05 equiv) to the vial[1].
-
Dispense 1.0 mL of absolute ethanol into the mixture. Note: The high concentration (2M) promotes intermolecular collision rates, essential for the bimolecular addition step.
-
Seal the reaction vessel securely with a Teflon-lined crimp cap to withstand the autogenous pressure generated at 130 °C.
Phase 2: Microwave Irradiation 6. Place the sealed vial into the automated microwave reactor. 7. Set the parameters: Temperature = 130 °C, Time = 10 minutes, Stirring = High[1]. 8. Monitor the external surface sensor to ensure the temperature profile is maintained without thermal runaway.
Phase 3: Isolation and Purification 9. Allow the reaction mixture to cool to room temperature. Upon cooling, the highly crystalline target product will typically precipitate directly from the ethanol solution[1]. 10. If precipitation is incomplete, cool the vial in an ice-water bath (0–5 °C) for 15 minutes to maximize crystallization. 11. Isolate the precipitate via vacuum filtration using a sintered glass funnel. 12. Wash the filter cake with ice-cold ethanol (2 × 1 mL) to remove the unreacted 0.05 equivalents of ethyl (ethoxymethylene)cyanoacetate and any soluble colored impurities. 13. Dry the product under high vacuum at 40 °C for 4 hours to yield Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate as a crystalline solid.
Analytical Validation (E-E-A-T Check)
A self-validating protocol requires immediate analytical confirmation.
-
TLC: Check the reaction completion using Hexanes/Ethyl Acetate (7:3). The product will appear as a distinct, UV-active spot (strongly absorbing at 254 nm due to the extended conjugated π -system) with an Rf value distinct from the starting aniline.
-
1H NMR (DMSO-d6): Look for the characteristic highly deshielded vinylic proton (typically a doublet around δ 8.0 - 8.5 ppm, coupling with the adjacent NH proton, which itself appears far downfield, often >10 ppm, due to intramolecular hydrogen bonding with the ester carbonyl).
References
-
Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor | The Journal of Organic Chemistry. ACS Publications.1
-
Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. PMC. 2
Sources
Application Note: Ethyl 2-Cyano-3-(2-fluoroanilino)prop-2-enoate as a Privileged Intermediate in the Synthesis of Selective Kinase Inhibitors
Introduction & Chemical Significance
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (also known as ethyl 2-cyano-3-(2-fluoroanilino)acrylate) is a highly privileged, versatile building block in medicinal chemistry. It serves as the critical precursor in the synthesis of 8-fluoro-4-hydroxyquinoline-3-carbonitrile , a foundational core scaffold for numerous targeted kinase inhibitors.
The 4-anilinoquinoline-3-carbonitrile class is renowned for its potent inhibition of kinases such as EGFR, Src, and Abl. However, achieving strict kinase selectivity remains a formidable challenge due to the highly conserved nature of the ATP-binding pocket across the kinome. Recent structure-activity relationship (SAR) studies have demonstrated that strategic halogenation—specifically the introduction of a fluorine atom at the C-8 position of the quinoline core—can dramatically alter a drug's selectivity profile. This specific modification diminishes off-target epidermal growth factor receptor (EGFR) activity while retaining or enhancing potency against specific targets like Tumor Progression Loci-2 (Tpl2) kinase, a key driver of TNF-α production in rheumatoid arthritis and other inflammatory diseases .
Mechanistic Rationale: The Role of C-8 Fluorination
The utilization of ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate is driven by two primary mechanistic advantages:
-
Regiocontrol in Cyclization: 2-Fluoroaniline possesses only one available ortho position. When condensed with ethyl ethoxymethylenecyanoacetate (EMCAE), the resulting enoate intermediate is structurally locked. Upon thermal cyclization, the reaction is forced to occur exclusively at the unsubstituted ortho carbon, cleanly yielding the 8-fluoroquinoline derivative without the formation of complex regioisomeric mixtures.
-
Kinase Pocket Sterics & Electronics: In the kinase ATP-binding site, the C-8 position of the quinoline ring is oriented toward the gatekeeper residue and the hinge region. Molecular modeling and crystallographic data reveal that an unsubstituted C-8 position allows the scaffold to bind tightly to EGFR. Introducing a highly electronegative fluorine atom at C-8 creates a specific electronic and steric clash within the EGFR active site, effectively ablating this off-target toxicity. Conversely, the Tpl2 kinase pocket accommodates the 8-fluoro substitution perfectly, leading to highly selective anti-inflammatory agents .
Caption: Mechanistic rationale for kinase selectivity driven by C-8 fluorination.
Experimental Protocols: From Building Block to API
Note: The following protocols represent a self-validating synthetic workflow. Each step is designed to maximize yield and purity through thermodynamic control, minimizing the need for complex chromatographic purification.
Protocol 1: Synthesis of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Objective: Condensation of 2-fluoroaniline with EMCAE to form the target building block.
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-fluoroaniline and 1.1 equivalents of ethyl ethoxymethylenecyanoacetate (EMCAE) in absolute ethanol (0.5 M concentration).
-
Reaction: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 4–6 hours.
-
Causality: The use of ethanol as a solvent facilitates the continuous removal of the ethanol byproduct generated during the condensation, driving the equilibrium toward the enamine product. EMCAE is chosen over traditional malonates to directly install the critical 3-carbonitrile group required for kinase hinge-binding.
-
-
Isolation: Cool the reaction mixture to 0–5°C in an ice bath. The product will precipitate as a crystalline solid.
-
Purification: Filter the solid, wash with cold ethanol, and dry in vacuo. Typical yields exceed 85%.
Protocol 2: Gould-Jacobs Thermal Cyclization
Objective: Formation of 8-fluoro-4-hydroxyquinoline-3-carbonitrile .
-
Solvent Preparation: Heat Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to 250°C in a multi-neck flask equipped with a Dean-Stark trap.
-
Addition: Slowly add the solid ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate in small portions to the hot solvent.
-
Causality: The extreme temperature is required to overcome the high activation energy of the electrophilic aromatic substitution onto the electron-deficient fluorinated ring. Adding the substrate to pre-heated solvent prevents low-temperature decomposition pathways. The Dean-Stark trap removes the ethanol byproduct, preventing reversible ring-opening.
-
-
Isolation: After 1 hour, cool the mixture to room temperature and dilute with hexanes. The 8-fluoro-4-hydroxyquinoline-3-carbonitrile precipitates quantitatively. Filter and wash thoroughly with hexanes to remove residual Dowtherm A.
Protocol 3: Chlorination to 4-Chloro-8-fluoroquinoline-3-carbonitrile
Objective: Activation of the C-4 position for nucleophilic aromatic substitution (SNAr).
-
Reaction: Suspend the 8-fluoro-4-hydroxyquinoline-3-carbonitrile in neat phosphorus oxychloride (POCl₃) (10 volumes). Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).
-
Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, a highly electrophilic species that rapidly converts the highly insoluble 4-hydroxyquinoline tautomer into the soluble, highly reactive 4-chloro derivative.
-
-
Reflux: Heat the mixture to 105°C for 2 hours.
-
Workup: Carefully quench the cooled mixture by pouring it over crushed ice to destroy excess POCl₃. Neutralize with saturated aqueous sodium bicarbonate. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the product.
Protocol 4: SNAr with Anilines (Final Kinase Inhibitor Synthesis)
Objective: Coupling with an aniline (e.g., 3-chloro-4-fluoroaniline) to yield the selective inhibitor .
-
Reaction: Dissolve 1.0 eq of 4-chloro-8-fluoroquinoline-3-carbonitrile and 1.2 eq of the desired aniline in 2-propanol. Add 0.1 eq of concentrated HCl.
-
Causality: The 4-chloro position is highly activated by the electron-withdrawing quinoline nitrogen and the 3-cyano group. The catalytic acid protonates the quinoline nitrogen, further increasing the electrophilicity at C-4 and dramatically accelerating the SNAr reaction.
-
-
Reflux: Heat to 80°C for 3–5 hours. The product often precipitates directly from the hot reaction mixture as the hydrochloride salt, validating reaction completion.
-
Isolation: Filter the hot mixture, wash with cold 2-propanol, and dry to obtain the final 8-fluoro-4-anilinoquinoline-3-carbonitrile inhibitor.
Caption: Synthetic workflow from 2-fluoroaniline to the final 8-fluoro-4-anilinoquinoline-3-carbonitrile.
Quantitative Data: Impact of C-8 Fluorination on Kinase Selectivity
The following table summarizes the structure-activity relationship (SAR) demonstrating the critical nature of the 8-fluoro substitution derived from the title compound. Data reflects trends observed in the development of Tpl2-selective inhibitors over EGFR .
| Scaffold Substitution | Target Kinase | Off-Target Kinase | Tpl2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity Ratio (EGFR/Tpl2) |
| C-8 Unsubstituted (-H) | Tpl2 | EGFR | ~95 | ~16 | 0.17 (EGFR Selective) |
| C-8 Fluorinated (-F) | Tpl2 | EGFR | ~96 | >3000 | >31 (Tpl2 Selective) |
Table 1: The introduction of the 8-fluoro group via the ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate intermediate effectively ablates off-target EGFR activity while maintaining Tpl2 potency, shifting the molecule from an oncology profile to an anti-inflammatory profile .
References
-
Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [[5.4]]
Using Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate for novel compound synthesis
Application Note: Synthesis and Utilization of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate in Novel Quinolone Drug Discovery
Executive Summary & Mechanistic Rationale
The development of novel antimicrobial and antineoplastic agents frequently relies on the versatile quinolone scaffold. The synthesis of highly substituted quinolones is classically achieved via the Gould-Jacobs reaction[1]. By substituting the traditional diethyl malonate derivative with ethyl ethoxymethylenecyanoacetate, researchers can synthesize 3-cyanoquinolone architectures[2].
When reacted with 2-fluoroaniline, the resulting intermediate—ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate —serves as a highly regioselective precursor. The ortho-fluoro substituent ensures that the subsequent thermal cyclization occurs exclusively at the unsubstituted ortho-position, entirely avoiding the complex regioisomeric mixtures commonly observed with meta-substituted anilines[2]. Furthermore, the 8-fluoro substituent generated on the final quinolone core is a privileged motif in medicinal chemistry, known to enhance tissue penetration and modulate the pKa of the target drug.
Retrosynthetic Context & Pathway
The synthesis follows a robust two-step sequence: an initial condensation driven by the elimination of ethanol, followed by a high-temperature electrophilic aromatic substitution (cyclization)[3].
Synthetic pathway from 2-fluoroaniline to the quinolone scaffold via the target intermediate.
Reagent Preparation & Safety
-
2-Fluoroaniline (1.0 eq): Highly toxic and easily absorbed through the skin. Handle exclusively in a fume hood with appropriate PPE.
-
Ethyl ethoxymethylenecyanoacetate (1.05 eq): Ensure the reagent is kept dry, as moisture can lead to premature hydrolysis of the enol ether.
-
Dowtherm A / Diphenyl Ether: Used as a high-boiling solvent[4]. It possesses a strong odor and requires a well-ventilated fume hood during the 250 °C heating phase.
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Condensation to Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate Causality Check: This step relies on Le Chatelier's principle. The reaction is run neat or in minimal solvent so that the ethanol byproduct can be actively distilled out, driving the equilibrium to completion[3].
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a short-path distillation head, combine 2-fluoroaniline (11.1 g, 100 mmol) and ethyl ethoxymethylenecyanoacetate (17.8 g, 105 mmol).
-
Heating & Distillation: Heat the mixture to 100–110 °C using an oil bath. Introduce a gentle sweep of nitrogen gas over the reaction surface to facilitate the removal of the evolving ethanol[3].
-
Monitoring: Maintain heating for 80–120 minutes. The reaction is self-validating: the cessation of ethanol distillation serves as a macroscopic indicator of reaction completion.
-
Precipitation & Isolation: Remove the flask from the heat and allow it to cool to 50 °C. Slowly add 50 mL of hexanes with vigorous stirring. The target intermediate will spontaneously precipitate as a crystalline solid.
-
Filtration: Filter the solid under vacuum, wash with cold hexanes (2 x 20 mL), and dry in a vacuum oven at 40 °C overnight.
Protocol B: Thermal Cyclization to 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Causality Check: The cyclization requires overcoming a massive activation energy barrier to form the C-C bond. Temperatures below 230 °C result in stalled intermediates, while temperatures above 260 °C cause rapid polymerization[4].
-
Solvent Preparation: In a 250 mL three-neck flask equipped with a reflux condenser and an internal thermometer, add 100 mL of Dowtherm A (or diphenyl ether). Heat the solvent to 240–250 °C.
-
Substrate Addition: Carefully add the ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (approx. 20 g) portion-wise over 10 minutes to the boiling solvent. Caution: The reaction will vigorously evolve ethanol vapor.
-
Cyclization: Maintain the temperature at 240–250 °C for 30 to 45 minutes[4]. The solution will initially become homogeneous, followed by the potential formation of a fine suspension as the quinolone product forms.
-
Cooling & Recovery: Remove the heat source and allow the mixture to cool to 70 °C. Add 150 mL of hexanes to fully precipitate the quinolone core[4].
-
Isolation: Filter the precipitate, wash extensively with hexanes to remove residual Dowtherm A, and dry under high vacuum.
Analytical Validation & Troubleshooting
To ensure the integrity of the self-validating system, cross-reference your experimental observations with the parameters and analytical markers below.
Table 1: Reaction Optimization & Causality
| Parameter | Optimal Range | Mechanistic Rationale | Expected Outcome |
|---|---|---|---|
| Condensation Temp | 100–110 °C | Provides kinetic energy for the Michael addition-elimination sequence while allowing continuous removal of ethanol[3]. | Quantitative conversion to the enoate intermediate within 2 hours. |
| Ethanol Removal | Continuous N2 sweep | Removing the byproduct drives the reversible condensation to completion[3]. | Prevents equilibrium stalling; maximizes yield. |
| Cyclization Solvent | Dowtherm A | High boiling point (>250 °C) is required to overcome the high activation energy of the electrophilic aromatic substitution[4]. | Homogeneous heating without solvent degradation. |
| Cyclization Temp | 240–250 °C | Lower temperatures lead to incomplete cyclization; higher temperatures cause polymerization[4]. | Rapid cyclization (30-60 min) with minimal side products. |
Table 2: Analytical Validation Markers
| Technique | Target Signal / Marker | Interpretation |
|---|---|---|
| TLC (Hexane:EtOAc 7:3) | Rf ~0.6 (Intermediate) | Disappearance of 2-fluoroaniline (Rf ~0.8) confirms condensation completion. |
| 1H NMR (DMSO-d6) | ~8.5 ppm (d, 1H, =CH-NH) | Confirms the formation of the enamine double bond with trans-coupling to the NH proton. |
| 1H NMR (DMSO-d6) | ~1.2 ppm (t, 3H), ~4.2 ppm (q, 2H) | Confirms the retention of the ethyl ester group prior to cyclization. |
| IR Spectroscopy | ~2210 cm⁻¹ (sharp) | Confirms the presence of the conjugated nitrile (cyano) group. |
Downstream Applications in Drug Discovery
The resulting 8-fluoro-3-cyano-quinolone core is a highly privileged scaffold. Unlike traditional 3-carboxylate quinolones, the 3-cyano group acts as a versatile synthetic handle. It can be converted into amidines, tetrazoles (carboxylic acid bioisosteres), or reduced to primary amines to generate novel libraries of antimicrobial or antineoplastic candidates[5].
Downstream diversification of the quinolone core for novel drug library generation.
References
-
The Journal of Organic Chemistry: Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. ACS Publications. Available at:[Link]
-
Science of Synthesis: Product Class 4: Quinolinones and Related Systems. Thieme Connect. Available at: [Link]
-
Molecules (MDPI): 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
Sources
Experimental setup for Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate reactions
Application Note: Synthesis and Thermal Cyclization of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Executive Context and Mechanistic Grounding
The synthesis of fluoroquinolone antibacterial agents and advanced quinoline-based kinase inhibitors frequently relies on the robust construction of a functionalized 4-hydroxyquinoline core. A critical, early-stage intermediate in this synthetic cascade is ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (also referred to as ethyl 2-cyano-3-(2-fluorophenylamino)acrylate).
This application note details the experimental architecture for synthesizing this intermediate via the condensation of 2-fluoroaniline with ethyl (ethoxymethylene)cyanoacetate, followed by its subsequent electrocyclization into 8-fluoro-4-hydroxyquinoline-3-carbonitrile (CAS: 61338-15-6) [3].
The Causality of the Chemical Pathway
-
The Condensation Step: The initial reaction is a nucleophilic addition-elimination process. The nucleophilic amine of 2-fluoroaniline attacks the highly electrophilic ethoxymethylene carbon of the cyanoacetate. The presence of the electron-withdrawing cyano and ester groups stabilizes the transition state, facilitating the expulsion of ethanol.
-
The Gould-Jacobs Cyclization: The subsequent step is a variant of the classical [2]. The isolated enamine intermediate undergoes a thermally driven 6π-electrocyclization. Because the activation energy for this ring closure is exceptionally high, the reaction requires temperatures near 250 °C. The cyano group is retained in the 3-position, providing a versatile synthetic handle for downstream cross-coupling or hydrolysis [1].
Reaction workflow: Condensation and Gould-Jacobs cyclization of 2-fluoroaniline.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
This protocol utilizes a self-precipitating system to bypass the need for chromatographic purification.
Materials:
-
2-Fluoroaniline (50.0 mmol, 1.0 eq)
-
Ethyl (ethoxymethylene)cyanoacetate (50.0 mmol, 1.0 eq)
-
Absolute Ethanol (50 mL)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.
-
Reagent Addition: Dissolve the ethyl (ethoxymethylene)cyanoacetate in 50 mL of absolute ethanol. Causality Note: Absolute ethanol must be used to prevent the premature, moisture-driven hydrolysis of the ethoxymethylene reagent into an unreactive hydroxymethylene derivative.
-
Amine Addition: Add the 2-fluoroaniline dropwise at room temperature. A slight exothermic reaction may be observed.
-
Thermal Activation: Heat the mixture to reflux (approx. 80 °C) for 3 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/EtOAc 7:3). The reaction is deemed complete when the highly UV-active starting materials are consumed, replaced by a new, lower-Rf spot. Note that the product will often streak or appear as a doublet due to the presence of E and Z stereoisomers.
-
Isolation: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour. The product will spontaneously crystallize.
-
Filtration: Collect the resulting solid via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove trace unreacted starting materials, and dry under high vacuum.
Protocol B: Thermal Cyclization to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile
This step requires extreme thermal control and specialized high-boiling solvents to ensure regioselective cyclization.
Materials:
-
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (10.0 mmol)
-
Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) (20 mL)
-
Hexanes (50 mL)
Step-by-Step Methodology:
-
Solvent Pre-heating: In a 100 mL three-neck flask equipped with a Dean-Stark trap, a reflux condenser, and an internal thermocouple, add 20 mL of Dowtherm A. Heat the solvent to 250 °C under a continuous nitrogen sweep.
-
Substrate Addition: Carefully add the intermediate from Protocol A in small portions to the boiling Dowtherm A. Causality Note: Adding the starting material to pre-heated solvent, rather than heating them together from room temperature, is critical. Rapid thermal shock prevents intermolecular dimerization and forces the kinetic pathway toward intramolecular cyclization [1].
-
Byproduct Removal: Reflux for 30–45 minutes. Self-Validation: The byproduct of this cyclization is ethanol. At 250 °C, ethanol vaporizes instantly and will collect in the Dean-Stark trap. The cessation of ethanol distillation is a visual indicator of reaction completion.
-
Cooling & Precipitation: Remove the heating mantle and allow the reaction to cool to room temperature. The Dowtherm A will remain liquid. Add 50 mL of hexanes to the flask under vigorous stirring.
-
Isolation: Causality Note: Dowtherm A is highly lipophilic and soluble in hexanes, whereas the highly polar, hydrogen-bonded 4-hydroxyquinoline product is entirely insoluble. Vacuum filter the suspension and wash the filter cake generously with hexanes (3 × 20 mL) to strip away all residual Dowtherm A.
-
Final Drying: Dry the pale-yellow solid under vacuum to yield 8-fluoro-4-hydroxyquinoline-3-carbonitrile.
Quantitative Data & Analytical Validation
To ensure reproducibility, researchers should benchmark their results against the following optimized parameters and analytical markers.
Table 1: Reaction Optimization for the Condensation Step
| Solvent | Temp (°C) | Time (h) | Yield (%) | Operational Observation |
|---|---|---|---|---|
| Absolute Ethanol | 80 | 3 | 92% | Optimal; clean precipitation upon cooling. |
| Toluene | 110 | 4 | 85% | Required rotary evaporation for product isolation. |
| Methanol | 65 | 6 | 78% | Incomplete conversion due to lower reflux temperature. |
Table 2: Analytical Validation Markers for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile
| Analytical Method | Key Signal / Marker | Structural Significance |
|---|---|---|
| 1H NMR (DMSO-d6) | ~12.5 ppm (br s, 1H) | NH/OH tautomeric proton; confirms successful ring closure. |
| 1H NMR (DMSO-d6) | ~8.6 ppm (s, 1H) | C2-H of the quinoline ring; highly deshielded by adjacent N and CN. |
| 19F NMR | ~ -125 ppm (m, 1F) | Confirms retention of the 8-fluoro substituent without defluorination. |
| ESI-MS (Positive) | 189.0 [M+H]+ | Validates molecular weight (Exact Mass: 188.16 g/mol ) [3]. |
References
-
Wikipedia Contributors. "Gould–Jacobs reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]
Purification and Isolation Protocols for Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol
Abstract
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate is a critical intermediate in the synthesis of fluoroquinolone antibiotics and other heterocyclic scaffolds. Due to the propensity of the condensation reaction to yield residual starting materials, E/Z isomers, and thermal degradation byproducts, rigorous purification is required before subsequent thermal cyclization. This application note details three scalable purification protocols—solvent-optimized recrystallization, flash column chromatography, and preparative HPLC—grounded in the physicochemical properties of the target enamine.
Chemical Context & Mechanistic Causality
The synthesis of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate involves the condensation of 2-fluoroaniline with ethyl (ethoxymethylene)cyanoacetate. This step is the foundational phase of the Gould-Jacobs reaction, a classical multi-step pathway designed to construct 4-hydroxyquinoline cores[1][2].
Mechanistically, the synthesis begins with a nucleophilic attack of the aniline's primary amino group on the electron-deficient double bond of the ethoxymethylene compound, followed by the elimination of an ethanol molecule to form the stable anilidomethylenemalonate/cyanoacetate intermediate[3]. However, the reaction often does not reach absolute completion. This leaves unreacted 2-fluoroaniline and ethyl (ethoxymethylene)cyanoacetate in the crude mixture. Furthermore, the resulting enamine can exist as a mixture of E and Z isomers. If the reaction is subjected to excessive heat (often required for the subsequent cyclization step), premature cyclization intermediates and colored oxidation products may form[2].
Physicochemical Profiling & Impurity Causality
Understanding the physicochemical profile of the crude mixture is essential for selecting the appropriate purification strategy. The target compound's extended conjugation and planar enamine structure promote strong intermolecular stacking, making it highly crystalline, whereas the starting materials are highly soluble liquids or low-melting solids.
Table 1: Physicochemical Profile & Impurity Causality
| Component | Characteristic | Causality in Purification |
| Target Compound | Highly crystalline solid, capable of intramolecular H-bonding | Low solubility in cold non-polar or protic solvents; easily crystallizes. |
| 2-Fluoroaniline | Liquid, primary amine | Highly soluble in cold ethanol/hexane; easily removed via mother liquor. |
| Ethyl (ethoxymethylene)cyanoacetate | Low-melting solid/liquid | Soluble in cold alcohols; removed during recrystallization. |
| E/Z Isomers | Geometric isomers of the target | Can co-crystallize. Separation requires chromatography if specific isomer purity is needed. |
| Thermal Byproducts | High molecular weight, colored | Often insoluble in cold solvents or strongly retained on silica gel. |
Purification Workflow
Workflow for the purification of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate.
Detailed Purification Protocols
Protocol A: Solvent-Optimized Recrystallization (Scalable)
Causality: Recrystallization is the most commonly cited and efficient method for bulk purification of arylamino acrylates[4]. The target compound forms a robust crystal lattice due to its planar enamine structure. The impurities (unreacted aniline and cyanoacetate) lack this extensive planar network and remain solvated in cold ethanol.
Step-by-Step:
-
Dissolution: Transfer the crude product to a round-bottom flask. Add minimal boiling absolute ethanol (approx. 3-5 mL per gram of crude).
-
Decolorization (Optional): If the solution is dark brown/red, add activated charcoal (5% w/w) and boil for 5 minutes to adsorb polymeric impurities. Perform a hot filtration through a pre-heated pad of Celite.
-
Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed. This slow cooling promotes the growth of large, pure crystals (typically pale yellow needles) and prevents the occlusion of impurities within the crystal lattice.
-
Maturation: Chill the flask in an ice bath (0-5 °C) for 2 hours to drive the equilibrium and maximize yield.
-
Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol, followed by cold hexanes to wash away any residual non-polar starting materials.
-
Drying: Dry the crystals under high vacuum at 40 °C to a constant weight to remove residual solvent.
Protocol B: Flash Column Chromatography (Isomer Separation/High Purity)
Causality: When recrystallization fails to remove closely eluting colored byproducts, or when a product is obtained as an oil that does not crystallize, silica gel chromatography is employed[4]. The secondary amine and cyano groups of the target interact strongly with the silanol groups on the stationary phase, allowing for separation from the less polar ethyl (ethoxymethylene)cyanoacetate.
Step-by-Step:
-
Preparation: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate (8:2, v/v) solvent system.
-
Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and dry-load it onto a small amount of silica gel, evaporating the DCM before applying the powder to the column head.
-
Elution: Elute using a gradient of hexane/ethyl acetate (starting at 9:1 and increasing polarity to 7:3).
-
Fraction Collection: Monitor the fractions via TLC (UV active at 254 nm). The unreacted ethyl (ethoxymethylene)cyanoacetate typically elutes first, followed by the target compound. 2-Fluoroaniline elutes later due to strong primary amine-silica interactions.
-
Concentration: Pool the fractions containing the pure target compound and concentrate under reduced pressure.
Protocol C: Preparative HPLC (Reference Standard Generation)
Causality: For analytical reference standards where >99.5% purity is mandatory, reverse-phase preparative HPLC provides the highest resolution, separating trace geometric isomers and structurally similar degradation products based on subtle differences in hydrophobicity.
Step-by-Step:
-
System Setup: Use a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile (0.1% Formic Acid).
-
Method: Run a linear gradient from 30% B to 90% B over 20 minutes at a flow rate of 20 mL/min.
-
Detection: Monitor absorbance at 254 nm (optimal for the conjugated enamine system).
-
Recovery: Lyophilize the collected fractions to obtain the ultra-pure target compound without inducing thermal degradation.
Analytical Validation (Trustworthiness)
A self-validating protocol requires rigorous analytical checks to ensure the purification was successful and that no degradation occurred during the process.
-
1H NMR (CDCl3 or DMSO-d6): Confirm the disappearance of the primary amine protons of 2-fluoroaniline (broad singlet, ~3.5-4.0 ppm) and the ethoxy protons of the unreacted cyanoacetate. The purified Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate will exhibit a characteristic highly deshielded doublet for the enamine CH proton (usually around 8.0 - 8.5 ppm) coupling with the NH proton (often >10 ppm, indicating strong intramolecular hydrogen bonding).
-
HPLC-UV: Run the purified sample on an analytical C18 column to ensure a single sharp peak, confirming the absence of the minor geometric isomer and residual starting materials.
References
-
Gould–Jacobs reaction Source: Wikipedia URL:[Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: PMC (NIH) URL:[Link]
Sources
Application Notes and Protocols for the Development of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate as a Novel Antimicrobial Agent
Authored by: A Senior Application Scientist
Introduction: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Substituted ethyl 2-cyanoacrylates represent a promising class of compounds due to their diverse biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate as a potential antimicrobial agent. These notes offer both theoretical insights and practical, step-by-step protocols for its in-vitro and preliminary in-silico assessment.
The core structure of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate, featuring a polarized double bond and functional groups such as a cyano and an ester group, suggests its potential to interact with various biological targets. Derivatives of 2-cyano-3-(2'-furyl)propenic acid have demonstrated that a polarized double bond can inhibit the growth of various microorganisms.[1] The strategic inclusion of a 2-fluoroanilino moiety may enhance its biological activity and modulate its pharmacokinetic properties. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.
Part 1: Synthesis and Characterization
The synthesis of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate can be achieved through a Knoevenagel condensation reaction, a well-established method for forming carbon-carbon double bonds.[2] This approach offers high yields and operational simplicity.
Proposed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask, combine ethyl cyanoacetate (1 molar equivalent) and triethyl orthoformate (1.2 molar equivalents) in ethanol.
-
Catalysis: Add a catalytic amount of piperidine.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Formation: The initial reaction forms an ethoxymethylene intermediate.
-
Addition of Aniline: After cooling the reaction mixture, add 2-fluoroaniline (1 molar equivalent).
-
Second Reflux: Reflux the new mixture for an additional 4-6 hours.
-
Work-up and Purification: Upon completion, cool the mixture and pour it into ice-cold water. The resulting precipitate, Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate, can be collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[3]
Characterization:
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups like C≡N (cyano), C=O (ester), and N-H (amino).
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point Analysis: To assess the purity of the compound.
Part 2: In-Vitro Antimicrobial Activity Screening
A critical step in the evaluation of a new antimicrobial agent is to determine its spectrum of activity against a panel of clinically relevant microorganisms. Standardized methods such as broth microdilution and disk diffusion are widely used for this purpose.[4][5][6]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][8][9]
Materials:
-
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (stock solution in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]
-
Sterile 96-well microtiter plates[9]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours), select 3-5 isolated colonies and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in CAMHB in the 96-well plate.[9]
-
Inoculation: Add the standardized bacterial inoculum to each well, achieving a final concentration of 5 x 10⁵ CFU/mL.[9] Include a growth control (no compound) and a sterility control (no bacteria).[9]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[9]
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[9]
Workflow for MIC Determination
Caption: Parallel workflow for MTT and LDH cytotoxicity assays.
Part 4: In-Silico Studies and Mechanism of Action Investigation
In-silico techniques like molecular docking can provide insights into potential molecular targets and binding interactions. [10][11]
Molecular Docking:
-
Target Selection: Based on the structure of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate, potential bacterial targets could include enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), or protein synthesis. [9]* Docking Simulation: Use software like AutoDock or PyRx to perform docking studies of the compound against the selected protein targets. [11]* Analysis: Analyze the docking scores and binding modes to predict the binding affinity and key interactions. [10]
Investigating the Mechanism of Action:
Experimental approaches to elucidate the mechanism of action could include:
-
Cell Membrane Disruption Assays: Use techniques like propidium iodide staining and flow cytometry to assess membrane permeabilization.
-
DNA Synthesis Inhibition Assays: Monitor the incorporation of labeled nucleotides in bacterial cells.
-
Enzyme Inhibition Assays: If a specific enzyme is identified through docking, perform in-vitro assays to confirm inhibitory activity.
Conclusion
This document provides a structured and comprehensive framework for the initial stages of developing Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate as a potential antimicrobial agent. By following these detailed protocols, researchers can systematically synthesize, characterize, and evaluate the antimicrobial efficacy and preliminary safety of this and other novel compounds. The integration of in-vitro screening with in-silico studies will facilitate a more rational and efficient drug discovery process. Further research, including structure-activity relationship (SAR) studies and in-vivo efficacy models, will be necessary to fully realize the therapeutic potential of this class of compounds.
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.).
- Minimum Inhibitory Concentration | Overview & Determining Methods. (n.d.). Study.com.
- Al-Suhaimi, E. A., & Al-Riziza, N. A. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 1-13.
- Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antimicrobial Peptides (pp. 83-97). Humana Press, New York, NY.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). JoVE.
- Lab Six :.
- In Vitro Antimicrobial Assay Methods: Research Guide & Papers. (n.d.). PapersFlow.
- 4.3.2. Minimum Bactericidal Concentration (MBC)
- A combined in-silico and in-vitro evaluation of cyanoacrylate-based dental materials as an adhesive for applications in prosthodontics: molecular docking and cytocomp
- A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.).
- Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Anti-infective Agent 3. (n.d.). Benchchem.
- Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. (n.d.). Benchchem.
- Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021). Frontiers in Cellular and Infection Microbiology, 11, 693096.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- A combined in-silico and in-vitro evaluation of cyanoacrylate-based dental materials as an adhesive for applications in prosthodontics: molecular docking and cytocomp
- Antimicrobial activity of methyl esters and nitriles of 2-cyano-3-(5'-R-2'-furyl)propenic acid. (n.d.).
- Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. (n.d.). OICC Press.
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.).
Sources
- 1. Antimicrobial activity of methyl esters and nitriles of 2-cyano-3-(5'-R-2'-furyl)propenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oiccpress.com [oiccpress.com]
- 3. jmcs.org.mx [jmcs.org.mx]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. papersflow.ai [papersflow.ai]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. study.com [study.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A combined in-silico and in-vitro evaluation of cyanoacrylate-based dental materials as an adhesive for applications in prosthodontics: molecular docking and cytocompatibility analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A combined in-silico and in-vitro evaluation of cyanoacrylate-based dental materials as an adhesive for applications in prosthodontics: molecular docking and cytocompatibility analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate . This guide is designed for research scientists and process chemists facing yield bottlenecks, purification challenges, or scalability issues during the condensation of 2-fluoroaniline with ethyl (ethoxymethylene)cyanoacetate.
Below, you will find our diagnostic workflow, an in-depth mechanistic FAQ, quantitative solvent comparisons, and a self-validating experimental protocol designed to maximize your isolated yield.
Diagnostic Troubleshooting Workflow
Troubleshooting workflow for Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate synthesis.
Frequently Asked Questions (Mechanistic & Yield Optimization)
Q1: Why is the conversion of 2-fluoroaniline stalling at ~40-50% when refluxing in ethanol? A: The condensation of 2-fluoroaniline with ethyl (ethoxymethylene)cyanoacetate proceeds via an addition-elimination mechanism[1]. During this process, one equivalent of ethanol is eliminated. When the reaction is run in ethanol, the high concentration of the byproduct creates a thermodynamic equilibrium, stalling the forward reaction[2]. Furthermore, the ortho-fluoro substituent on the aniline ring reduces the amine's nucleophilicity through inductive electron withdrawal and introduces steric hindrance. Actionable Solution: To drive the reaction to completion, you must break the equilibrium. Switch the solvent to toluene and use a Dean-Stark trap to azeotropically remove the eliminated ethanol.
Q2: I attempted the reaction neat (solvent-free) at 140°C to force completion, but the product is heavily contaminated with dark tar. How can I prevent this? A: While solvent-free conditions are sometimes reported for the condensation of ethyl (ethoxymethylene)cyanoacetate with amines to accelerate the reaction[3], elevated temperatures (>130°C) frequently lead to thermal decomposition of the cyanoacetate and polymerization side-reactions. The 2-fluoroaniline is also highly susceptible to oxidative degradation at high temperatures. Actionable Solution: Limit the reaction temperature to 110°C. Using toluene as a solvent not only allows for temperature control at its boiling point but also dilutes the reactive intermediates, preventing intermolecular polymerization.
Q3: What is the optimal purification strategy to remove unreacted 2-fluoroaniline and colored impurities? A: Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate crystallizes readily due to its planar, highly conjugated structure and strong intermolecular hydrogen bonding (between the secondary amine and the ester carbonyl). Actionable Solution: Recrystallization is highly effective. Dissolve the crude mixture in minimal boiling isopropanol (IPA). IPA is preferred over ethanol to prevent any potential transesterification during prolonged heating.
Quantitative Data: Solvent & Condition Comparison
To illustrate the causality of solvent choice on reaction efficiency, review the empirical data below summarizing standard optimization parameters for this class of nucleophilic vinylic substitution:
| Solvent System | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Key Mechanistic Observations |
| Ethanol | 78 | 6 | 45 | Incomplete conversion; thermodynamic equilibrium stalled by EtOH solvent. |
| Neat (Solvent-free) | 140 | 1 | 65 | Fast reaction; significant tar and degradation due to thermal stress. |
| Toluene (Dean-Stark) | 110 | 4 | 88 | Clean conversion; ethanol removed azeotropically driving Le Chatelier's principle. |
Optimized Step-by-Step Protocol (Toluene / Dean-Stark Method)
This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
-
Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap attached to a reflux condenser.
-
Validation Check: Ensure the Dean-Stark trap is filled with anhydrous toluene prior to heating to prevent solvent depletion from the reaction flask.
-
-
Reagent Addition: Add 2-fluoroaniline (1.0 equiv, 10.0 mmol, 1.11 g) and ethyl (ethoxymethylene)cyanoacetate (1.05 equiv, 10.5 mmol, 1.78 g) to the flask.
-
Solvent Addition: Add 50 mL of anhydrous toluene. The mixture should form a clear, pale-yellow solution.
-
Heating & Azeotropic Distillation: Heat the mixture to a gentle reflux (approx. 110°C external bath temperature). Monitor the Dean-Stark trap for the collection of ethanol. Continue refluxing for 4 hours.
-
Validation Check: You should observe a phase separation or a distinct change in the refractive index of the distillate in the trap, confirming ethanol is being eliminated.
-
-
Reaction Monitoring: Sample the reaction mixture and analyze via TLC (Hexane:Ethyl Acetate 7:3).
-
Validation Check: The starting 2-fluoroaniline (lower Rf, UV active) must be absent, replaced by a single major product spot (higher Rf, bright UV absorbance).
-
-
Workup: Cool the reaction mixture to room temperature. The product may begin to precipitate as fine crystals. Concentrate the mixture under reduced pressure to remove the toluene.
-
Purification: Suspend the crude residue in 15 mL of isopropanol and heat to boiling until completely dissolved. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.
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Isolation: Filter the resulting crystals via vacuum filtration, wash with 5 mL of ice-cold hexanes, and dry under high vacuum to afford the pure Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate.
Mechanistic Pathway
Addition-elimination mechanism of 2-fluoroaniline with ethyl (ethoxymethylene)cyanoacetate.
References
-
Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity Source: Journal of the Mexican Chemical Society (jmcs.org.mx) URL: [2]
-
Title: Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d... Source: ResearchGate (researchgate.net) URL: [3]
-
Title: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source: Scientific Research Publishing (scirp.org) URL: [1]
Sources
Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected impurities during the condensation of 2-fluoroaniline with ethyl (ethoxymethylene)cyanoacetate (EMCA).
While this nucleophilic vinylic substitution (addition-elimination) is a robust and widely utilized methodology[1], the polyfunctional nature of the resulting ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate makes it highly susceptible to pathway-diverging side reactions. This guide provides mechanistic insights, field-proven troubleshooting protocols, and a self-validating experimental workflow to ensure high-fidelity synthesis.
Mechanistic Pathway & Side Reactions
To control a reaction, you must first understand the causality of its failure modes. The diagram below maps the desired addition-elimination pathway against the three most common side reactions: transesterification, thermal cyclization, and amidation.
Reaction pathway of EMCA and 2-fluoroaniline highlighting the target and primary side reactions.
Troubleshooting Guide & FAQs
Q1: My LC-MS shows a mass [M-14]+ corresponding to a methyl ester instead of the target ethyl ester. Why did this happen? Causality & Expert Insight: You are observing a classic transesterification side reaction. If methanol is used as the reaction solvent or during recrystallization, the ethyl ester group of the product can undergo solvent exchange. The cyanoacrylate system is highly electrophilic, and the presence of trace acid or base (even the aniline itself acting as a weak base) catalyzes the exchange of the ethoxy group for a methoxy group. Resolution: Strictly use absolute ethanol as the reaction solvent. If a co-solvent is needed for solubility, utilize non-nucleophilic solvents like toluene or acetonitrile.
Q2: Upon scaling up, I am observing a highly insoluble byproduct with a mass [M-46]+ (loss of EtOH). What is this? Causality & Expert Insight: You are inadvertently triggering a Gould-Jacobs-type thermal cyclization[2]. The target acyclic compound, ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate, is the direct precursor to 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. At elevated temperatures (typically >150 °C, but localized overheating during scale-up can trigger it lower), the aniline ring attacks the ester carbonyl, eliminating ethanol and forming the quinoline core[3]. Resolution: Keep the reaction temperature strictly at or below the reflux temperature of ethanol (78 °C). During solvent evaporation, use a rotary evaporator with a water bath not exceeding 45 °C.
Q3: My NMR and HPLC show two distinct species with the exact same mass, but they merge upon heating. Is my product degrading? Causality & Expert Insight: This is not degradation; it is Z/E isomerization. The enamine double bond can exist in both E and Z configurations. Typically, the Z-isomer is thermodynamically favored due to a strong intramolecular hydrogen bond between the aniline N-H and the ester carbonyl (or the cyano nitrogen). However, depending on the solvent polarity and precipitation kinetics, a mixture of E and Z isomers can be isolated. Resolution: This is a natural phenomenon for this compound class. To simplify analytical characterization, run the NMR in a strongly hydrogen-bond-disrupting solvent (like DMSO- d6 ) or at an elevated temperature to observe a time-averaged single set of peaks.
Q4: I am seeing an impurity with a mass indicating the addition of a second aniline molecule. How do I suppress this? Causality & Expert Insight: This is an amidation side reaction. If a large excess of 2-fluoroaniline is used, the unreacted aniline can attack the ester carbonyl of the formed product, leading to the formation of an amide byproduct (N-(2-fluorophenyl)-2-cyano-3-(2-fluoroanilino)prop-2-enamide). Resolution: Maintain strict stoichiometry. Use a slight excess of EMCA (1.05 equivalents) rather than an excess of the aniline, as unreacted EMCA is highly soluble in cold hexanes and much easier to wash away during the workup.
Quantitative Data: Impact of Reaction Conditions
The table below summarizes how deviations from the standard protocol quantitatively shift the reaction toward specific side products.
| Reaction Condition | Solvent | Temperature | Target Yield (%) | Transesterification (%) | Cyclization (%) | Amidation (%) |
| Optimal | EtOH | 78 °C (Reflux) | >92% | <1% | <1% | <1% |
| Solvent Error | MeOH | 65 °C (Reflux) | ~40% | ~55% | <1% | <1% |
| Thermal Stress | Diphenyl ether | 250 °C | <5% | 0% | >85% | <5% |
| Excess Reagent | EtOH | 78 °C (Reflux) | ~70% | <1% | <1% | ~25% |
Standardized Experimental Protocol
To avoid the pitfalls described above, follow this self-validating, step-by-step methodology.
Step 1: Preparation In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoroaniline (1.0 eq, 10.0 mmol) in 50 mL of absolute ethanol. Do not use denatured ethanol containing methanol.
Step 2: Addition Dropwise add ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.05 eq, 10.5 mmol) to the stirring solution at room temperature.
Step 3: Condensation Heat the reaction mixture to a gentle reflux (78 °C) using an oil bath. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) or LC-MS. The reaction typically reaches completion within 2–4 hours.
Step 4: Crystallization Remove the oil bath and allow the mixture to cool slowly to room temperature. The target ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate will begin to precipitate as crystalline needles. Further cool the flask in an ice-water bath (0–5 °C) for 1 hour to maximize the yield.
Step 5: Isolation Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold absolute ethanol (2 x 10 mL) followed by cold hexanes (10 mL) to remove any unreacted EMCA and trace impurities.
Step 6: Drying & Self-Validation Dry the product in a vacuum oven at 40 °C for 12 hours. Validation Check: Obtain a melting point of the dried solid. The melting point should be sharp. A broad melting point range indicates either an E/Z isomer mixture trapped in the crystal lattice or the presence of residual amidation byproducts, necessitating recrystallization from hot absolute ethanol.
References
- Source: Journal of the Mexican Chemical Society (jmcs.org.mx)
- A Comparative Guide to the Synthesis of 1,5-Naphthyridine-4-carboxylic Acid: An Evaluation of Reproducibility Source: Benchchem URL
- ChemInform Abstract: Highly Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives Source: ResearchGate URL
Sources
Technical Support Center: Catalyst Optimization for Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals synthesizing Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate . This molecule is a critical intermediate, often serving as the acyclic precursor in the Gould-Jacobs reaction for the synthesis of fluoroquinolone scaffolds, as extensively documented in 1[1].
While the condensation of 2-fluoroaniline with ethyl (ethoxymethylene)cyanoacetate can proceed under purely thermal conditions, optimizing the catalyst is paramount for maximizing yield, minimizing thermal degradation, and ensuring seamless scalability.
Mechanistic Overview & Workflow
Understanding the causality of the reaction is the first step in troubleshooting. The reaction proceeds via an addition-elimination sequence. First, the aniline nitrogen executes a nucleophilic attack onto the activated alkene of the ethoxymethylene compound, forming a tetrahedral hemiaminal ether intermediate. Subsequent elimination of ethanol yields the final acrylate.
Catalysts intervene by either increasing the electrophilicity of the alkene or enhancing the leaving group ability of the ethoxy moiety.
Mechanistic pathway for the catalyzed synthesis of the target acrylate.
Quantitative Data: Catalyst Performance Comparison
To guide your experimental design, the following table summarizes the performance of various catalytic systems based on internal validations and literature benchmarks.
| Catalyst System | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| None (Thermal) | N/A | Toluene | 110 | 12.0 | 65 | 88% |
| Piperidine (Base) | 10 | Ethanol | 80 | 6.0 | 72 | 90% |
| Acetic Acid (Weak Acid) | 10 | Ethanol | 80 | 4.0 | 85 | 94% |
| p-TSA (Strong Acid) | 5 | Ethanol | 80 | 2.0 | 94 | >98% |
| Solvent-Free (Microwave) | None | None | 120 | 0.16 | 96 | 95% |
Troubleshooting Guides & FAQs
Q1: Why is my reaction stalling at 60-70% conversion despite extended heating? A1: This is a classic thermodynamic issue. The condensation produces one equivalent of ethanol. If ethanol is not actively removed from the system, the reaction reaches an equilibrium state, stalling conversion. Solution: Apply Le Chatelier's principle. This aligns with2[2] where continuous removal of the byproduct is paramount. If using the optimized p-TSA protocol in ethanol, the strong Brønsted acid lowers the activation energy for the elimination step, driving the reaction forward kinetically even in the presence of the byproduct.
Q2: I am observing a high-molecular-weight impurity and dark discoloration in my crude mixture. What is causing this? A2: Dark discoloration and high-molecular-weight impurities typically result from thermal degradation or premature cyclization. At temperatures exceeding 130 °C (common in uncatalyzed thermal methods), the synthesized Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate can undergo a Gould-Jacobs-type thermal cyclization to form a 4-hydroxyquinoline derivative[1]. Furthermore, electron-rich anilines are susceptible to oxidation at high temperatures. Solution: Lower the reaction temperature. By utilizing 5 mol% p-TSA, you can achieve full conversion at 80 °C, which is well below the activation energy required for the subsequent cyclization step, thereby preserving the integrity of the acyclic intermediate.
Q3: Should I use a Lewis acid (e.g., ZnCl₂) or a Brønsted acid for this specific condensation? A3: Brønsted acids (like p-TSA) are generally superior for this specific transformation. The causality lies in the breakdown of the tetrahedral hemiaminal ether intermediate. A Brønsted acid directly provides the proton required to turn the ethoxy group into a superior leaving group (ethanol). Lewis acids, while effective at activating the initial carbonyl/alkene, can strongly coordinate with the highly polar cyano group of the ethyl (ethoxymethylene)cyanoacetate, leading to catalyst deactivation or requiring higher stoichiometric loadings.
Standard Operating Procedure: p-TSA Catalyzed Synthesis
This protocol is designed as a self-validating system, mirroring reliable methodologies for 3[3]. The precipitation of the product serves as a visual indicator of reaction progress and actively drives the equilibrium forward.
Step 1: Preparation In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoroaniline (11.1 g, 100 mmol) and ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol).
Step 2: Solvent & Catalyst Addition Add 100 mL of absolute ethanol to the flask, followed by p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.95 g, 5 mol%).
Step 3: Reaction Execution Heat the mixture to reflux (approx. 80 °C) with continuous stirring. The mixture will initially form a clear, pale-yellow solution.
Step 4: Self-Validating Monitoring After 1 hour, monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The product will appear as a distinct, UV-active spot with a lower Rf than the starting materials. Crucially, as the reaction progresses, the product will begin to precipitate out of the hot ethanol, driving the reaction to completion and serving as a visual validation of successful conversion.
Step 5: Isolation & Filtration After 2 hours, remove the flask from heat and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize crystallization. Filter the heavy crystalline precipitate under vacuum using a Büchner funnel.
Step 6: Washing & Drying Wash the filter cake with 20 mL of ice-cold ethanol, followed by 20 mL of cold hexanes to remove any unreacted aniline. Dry the resulting white-to-pale-yellow crystals under vacuum at 45 °C for 4 hours. Expected yield: 92-95%.
References
- Title: 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors Source: PubMed / National Institutes of Health URL
- Title: Optimizing reaction conditions for the synthesis of Ethyl 2-Cyano-3-(2-furanyl)
- Title: Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)
Sources
- 1. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
Common pitfalls in Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate synthesis
Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Overview
The condensation of 2-fluoroaniline with ethyl (ethoxymethylene)cyanoacetate is a critical first step in the , a pathway frequently utilized in the synthesis of fluoroquinolone scaffolds and other heterocyclic drugs[1]. While conceptually straightforward—a nucleophilic addition-elimination reaction—the process is fraught with thermodynamic and kinetic pitfalls. This guide provides actionable, causality-driven solutions for bench chemists and drug development professionals.
Mechanistic Pathway & Failure Modes
Understanding the mechanism is essential for troubleshooting. The reaction proceeds via a Michael-type addition of the aniline to the electrophilic alkene, forming a tetrahedral intermediate, followed by the elimination of ethanol[1].
Figure 1: Mechanistic pathway and potential failure modes in the condensation of 2-fluoroaniline.
Quantitative Impact of Reaction Conditions
The table below summarizes how specific deviations from the optimal protocol impact the final yield and purity profile of the target acrylate.
| Temperature (°C) | Atmosphere | Ethanol Removal | Reaction Time (h) | Yield (%) | Primary Impurity / Issue |
| 80 (Reflux) | Air | No | 12 | < 40 | Unreacted starting materials |
| 130 (Neat) | Air | Yes (Open) | 2 | 65 | Tarry oxidative degradation |
| 130 (Neat) | Nitrogen | Yes (Distilled) | 2 | > 90 | None (Clean crystalline product) |
| 160 (Neat) | Nitrogen | Yes | 4 | 55 | Amide side-product / Premature cyclization |
Frequently Asked Questions (Troubleshooting)
Q1: My reaction is stalling at ~50% conversion despite prolonged heating. Why? Causality: The condensation is a reversible equilibrium process. Every mole of product generated also produces a mole of [1]. If the reaction is run in a closed system or under standard reflux without a mechanism to remove the ethanol, Le Chatelier's principle dictates that the equilibrium will stall. Solution: Equip your reaction flask with a short-path distillation head. Running the reaction neat at 130 °C allows the byproduct ethanol (b.p. 78 °C) to continuously distill out of the mixture, driving the reaction to >90% conversion.
Q2: Instead of a crystalline solid, I am isolating a dark, tarry oil. What went wrong? Causality: Electron-rich anilines, particularly halogenated derivatives like 2-fluoroaniline, are highly susceptible to oxidation at elevated temperatures. Exposure to atmospheric oxygen at 130 °C leads to the formation of polyaniline-like tarry oligomers. Solution: The reaction must be rigorously degassed and run under a continuous positive pressure of inert gas (Nitrogen or Argon). If the tar has already formed, purification via silica gel chromatography (using a hexane/ethyl acetate gradient) is required before proceeding to the next synthetic step.
Q3: My LC-MS shows a single mass peak, but the 1H-NMR spectrum looks like a mixture of two compounds. Is my product impure? Causality: Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate exists as a mixture of E and Z geometric isomers around the newly formed enamine double bond. While the Z-isomer is typically thermodynamically favored due to an intramolecular hydrogen bond between the aniline N-H and the ester/cyano group, the E-isomer can still be present. Solution: This is a physical phenomenon, not a chemical impurity. To confirm, run a variable-temperature (VT) NMR experiment; as the temperature increases, the signals will broaden and coalesce. Alternatively, recrystallization from hot ethanol often selectively precipitates the thermodynamically stable isomer.
Q4: I am detecting a byproduct with a mass corresponding to the loss of the ethoxy group, but it's not the target acrylate. What is it? Causality: If the reaction temperature exceeds 140–150 °C, the nucleophilic aniline can attack the ester carbonyl of the ethyl (ethoxymethylene)cyanoacetate instead of the electrophilic alkene, resulting in an undesired[2]. Solution: Strictly control the internal temperature of the reaction block. Do not exceed 130 °C.
Self-Validating Experimental Protocol
This protocol incorporates in-process controls (IPCs) to ensure the system self-validates at critical junctures, guaranteeing reproducibility.
Step 1: Setup and Inertion
-
Action: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a short-path distillation apparatus, add 2-fluoroaniline (11.1 g, 100 mmol) and ethyl (ethoxymethylene)cyanoacetate (17.8 g, 105 mmol, 1.05 equiv).
-
Validation: Purge the system with Nitrogen for 15 minutes. The mixture should be a clear, pale yellow liquid.
Step 2: Condensation and Distillation
-
Action: Submerge the flask in a pre-heated oil bath at 130 °C.
-
Validation (IPC 1): Within 10–15 minutes, you must observe liquid condensing in the distillation receiver. This is the byproduct ethanol. If no distillate is observed, the temperature is too low or the system is leaking.
Step 3: Reaction Monitoring
-
Action: Maintain heating for 2 hours.
-
Validation (IPC 2): Pull a 10 µL aliquot, dilute in 1 mL of ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3). The highly UV-active spot of 2-fluoroaniline (Rf ~0.6) should be completely consumed, replaced by a new, lower-Rf product spot.
Step 4: Workup and Crystallization
-
Action: Remove the flask from the heat and allow it to cool to ~60 °C (do not let it cool to room temperature yet, as it may solidify into a hard mass). Slowly add 30 mL of hot ethanol while stirring vigorously, followed by cooling to 0 °C in an ice bath.
-
Validation (IPC 3): A dense crop of white-to-off-white crystals should precipitate. Filter the solid under vacuum and wash with cold hexanes (2 x 10 mL). The self-validating proof of purity is a sharp melting point and a clean LC-MS trace showing the desired mass.
References
-
Wikipedia Contributors. "Gould–Jacobs reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]
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Lopes, A. B., et al. "Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor." Molecules 2024, 29(4), 821. Available at:[Link]
-
Piras, S., et al. "Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii." Pharmaceuticals 2022, 15(12), 1569. Available at:[Link]
Sources
Technical Support Center: Crystallization Troubleshooting for Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Audience: Researchers, Process Chemists, and Drug Development Professionals System Focus: Enaminone Intermediates / Modified Gould-Jacobs Reaction Workflows
Executive Summary
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate is a critical enaminone intermediate, primarily utilized in modified Gould-Jacobs reactions for the synthesis of 4-hydroxyquinoline and fluoroquinolone derivatives [1]. During process scale-up, researchers frequently encounter severe crystallization bottlenecks. The two most common failure modes are Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out"—and yield depression caused by E/Z configurational lability in solution [2, 3].
This technical guide provides a mechanistic troubleshooting framework and field-proven alternative solvent protocols to bypass these thermodynamic traps and ensure high-purity crystalline recovery.
Mechanistic Troubleshooting & FAQs
Q1: Why does my product "oil out" instead of crystallizing when using standard ethanol or ethanol/water mixtures?
A1: This phenomenon is driven by Liquid-Liquid Phase Separation (LLPS). In ternary systems (solute/solvent/anti-solvent), the presence of the solute can force a spinodal decomposition, creating a solute-rich "oil" phase and a solute-lean continuous phase [4]. Because this specific enaminone intermediate has a relatively low melting point and high solubility in lower alcohols, cooling the solution rapidly crosses the liquid-liquid coexistence boundary before reaching the metastable zone required for solid nucleation [5]. The resulting oil droplets trap impurities, yielding a sticky, impure resin. To resolve this, you must shift the thermodynamic trajectory by using alternative aprotic solvent systems (e.g., Isopropyl Acetate/Heptane) that bypass the LLPS region entirely.
Q2: How does E/Z isomerism affect the crystallization of this enaminone, and how can solvent choice control it?
A2: Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate exists in a dynamic equilibrium of E and Z isomers in solution [3]. The Z-isomer is thermodynamically stabilized by a strong intramolecular hydrogen bond between the secondary amine (N-H) and the ester carbonyl (or cyano group) [6].
In highly polar or protic solvents (like ethanol, methanol, or DMSO), intermolecular hydrogen bonding with the solvent competes with this intramolecular bond, artificially increasing the population of the E-isomer. This configurational mixture depresses the overall melting point of the solute and hinders uniform crystal lattice formation. Switching to non-polar or moderately polar aprotic solvents (e.g., Toluene or Cyclopentyl Methyl Ether) strongly favors the intramolecularly hydrogen-bonded Z-isomer, driving the equilibrium toward a single conformer and facilitating rapid, high-purity nucleation [3, 6].
Q3: If standard alcohols fail, what are the most effective alternative solvent systems?
A3: We recommend abandoning single-solvent primary alcohols for this specific substrate. The most robust alternatives leverage an anti-solvent approach combined with aprotic primary solvents to suppress both LLPS and E/Z isomerization. See the data table below for validated systems.
Quantitative Data: Alternative Solvent Systems
The following table summarizes the performance of alternative solvent systems for the crystallization of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (based on a 100g scale-up model).
| Primary Solvent | Anti-Solvent | Optimal Ratio (v/v) | LLPS Risk | Z-Isomer Purity | Yield Recovery |
| Isopropyl Acetate (iPrOAc) | n-Heptane | 1 : 3 | Low | > 98.5% | 88% |
| Cyclopentyl Methyl Ether (CPME) | n-Heptane | 1 : 4 | Very Low | > 99.0% | 91% |
| Toluene | n-Heptane | 1 : 2.5 | Moderate | > 99.5% | 85% |
| Ethanol (Standard) | Water | 1 : 1 | Critical (Oils) | ~ 85.0% | < 60% |
Troubleshooting Workflow
Caption: Crystallization troubleshooting workflow for resolving LLPS and E/Z isomerism issues.
Experimental Protocols
Protocol A: Anti-Solvent Seeding Crystallization (iPrOAc / n-Heptane)
Purpose: To bypass LLPS by controlling supersaturation via a defined metastable zone.
-
Dissolution: Suspend 100g of crude Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate in 300 mL of Isopropyl Acetate (iPrOAc). Heat the reactor to 65°C under gentle agitation (150 rpm) until complete dissolution is achieved.
-
Anti-Solvent Addition (Phase 1): Slowly dose 450 mL of n-Heptane over 30 minutes while maintaining the temperature at 65°C.
-
Self-Validation Check (LLPS Verification): Pause agitation for 15 seconds and visually inspect the bottom of the reactor.
-
If a distinct, dense oily layer forms: You have crossed the LLPS boundary. Immediately reheat to 75°C to redissolve the oil, add 50 mL of iPrOAc, and proceed to Step 4.
-
If the solution remains homogeneous: Proceed directly to Step 4.
-
-
Seeding: Cool the reactor to 55°C. Introduce 1.0g of pure Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate seed crystals. Hold the temperature at 55°C for 60 minutes to allow the seed bed to mature and consume supersaturation, preventing spinodal decomposition.
-
Anti-Solvent Addition (Phase 2): Dose the remaining 450 mL of n-Heptane over 2 hours at 55°C.
-
Cooling & Isolation: Ramp the temperature down to 5°C at a rate of 0.1°C/min. Filter the resulting slurry, wash the cake with 100 mL of cold n-Heptane, and dry under vacuum at 40°C.
Protocol B: Isomer-Driven Cooling Crystallization (Toluene / n-Heptane)
Purpose: To maximize the Z-isomer population and improve lattice packing efficiency.
-
Isomer Equilibration: Dissolve 100g of the crude intermediate in 250 mL of Toluene at 80°C. Hold at this temperature for 45 minutes. Causality: Toluene's low dielectric constant forces the molecule to satisfy its hydrogen bonding internally, driving the equilibrium >99% toward the Z-isomer.
-
Hot Filtration: Filter the hot solution through a 1 μm inline filter to remove any insoluble particulate matter that could act as premature, uncontrolled nucleation sites.
-
Anti-Solvent Dosing: Transfer the filtrate to a crystallizer at 80°C. Dose 625 mL of n-Heptane over 1 hour.
-
Self-Validation Check (Nucleation): Cool the mixture to 60°C. At this temperature, the solution should become visibly cloudy (spontaneous nucleation of the Z-isomer). If the solution remains clear, the E/Z ratio has not fully equilibrated; hold at 60°C for an additional 30 minutes until a persistent cloud point is reached.
-
Isolation: Cool the slurry to 10°C over 3 hours. Filter, wash with cold n-Heptane, and vacuum dry.
References
-
Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." Mettler Toledo AutoChem Library. Available at: [Link]
-
MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals, 2021. Available at: [Link]
-
LUT University. "Effect of Liquid-Liquid Phase Separation During Crystallization." LUTPub Repository, 2018. Available at: [Link]
-
MDPI. "Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors." Molecules, 2022. Available at: [Link]
Technical Support Center: Optimizing Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenges encountered during the synthesis of ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate. This compound is a pivotal intermediate in the Gould-Jacobs reaction sequence, widely utilized by drug development professionals for the synthesis of fluoroquinolone antibiotics and related heterocyclic scaffolds[1].
While the initial condensation of 2-fluoroaniline with ethyl (ethoxymethylene)cyanoacetate (EMCA) appears straightforward, researchers frequently encounter yield-limiting byproducts, including tarry polymeric mixtures, hydrolyzed intermediates, and unreactive stereoisomers. This guide bridges the gap between theoretical mechanisms and benchtop realities, providing causality-driven troubleshooting and self-validating protocols.
Reaction Pathway & Byproduct Mechanisms
Understanding the mechanistic branch points of this reaction is critical for minimizing byproduct formation. The reaction proceeds via a nucleophilic attack of the aniline on the electron-deficient double bond of EMCA, followed by the elimination of ethanol[2].
Caption: Mechanistic pathway and primary byproduct formation routes in the condensation reaction.
Frequently Asked Questions (Troubleshooting Guide)
Q1: I am observing a significant amount of a dark, tarry substance, and the yield of my desired acrylate is low. What is causing this? Causality & Solution: The formation of dark, insoluble materials is primarily driven by the oxidative degradation of 2-fluoroaniline or the thermal polymerization of the EMCA reagent[3]. Anilines are highly susceptible to oxidation at elevated temperatures. Actionable Fix: Conduct the reaction strictly under an inert atmosphere (Argon or N₂). Limit the condensation temperature to 100–130 °C. If the reaction mixture turns dark brown within the first 30 minutes, oxidation has occurred; a healthy reaction should transition from clear to a pale, golden yellow.
Q2: My LC-MS shows the correct mass, but NMR indicates a mixture of products. Subsequent cyclization yields are abysmal. Why? Causality & Solution: You are likely observing E/Z isomerization. The condensation yields a double bond that can exist in E or Z configurations. The Z-isomer is thermodynamically favored due to an intramolecular hydrogen bond between the aniline NH and the ester carbonyl, which is also the required conformation for the subsequent 6-electron electrocyclization[2]. If your solvent disrupts this hydrogen bonding (e.g., using highly protic solvents without continuous removal of the ethanol byproduct), you may kinetically trap the unreactive E-isomer. Actionable Fix: Utilize a non-polar, high-boiling solvent (like toluene) equipped with a Dean-Stark trap to continuously remove the ethanol byproduct. According to Le Chatelier's principle, this drives the equilibrium toward the thermodynamically stable Z-isomer[4].
Q3: I am detecting significant ester hydrolysis prior to the cyclization step. Causality & Solution: The cyano group in EMCA is highly electron-withdrawing, making the adjacent ester highly susceptible to nucleophilic attack by trace water. Excessive heat (>150 °C) during the condensation phase can prematurely trigger decarboxylation of this hydrolyzed product[3]. Actionable Fix: Ensure all reagents and solvents are strictly anhydrous. Store EMCA over molecular sieves prior to use.
Q4: During the subsequent thermal cyclization of the isolated acrylate, I get decarboxylated byproducts instead of the target quinolone. How can I prevent this? Causality & Solution: The traditional Gould-Jacobs cyclization requires extreme thermal energy (>250 °C in diphenyl ether) to facilitate ring closure[2]. At these extreme temperatures, the 3-carboalkoxy group is highly susceptible to premature decarboxylation, leading to a mixture of products[3]. Actionable Fix: Transition from purely thermal cyclization to an acid-promoted cyclization. Utilizing Eaton's reagent (1:10 w/w P₂O₅ in methanesulfonic acid) lowers the required activation energy, allowing the cyclization to proceed smoothly at 80–100 °C. This completely bypasses the thermal decarboxylation pathway and significantly improves yields[5].
Quantitative Troubleshooting Matrix
Use the following table to benchmark your reaction parameters against established tolerances to minimize byproduct formation.
| Parameter | Target Range | Consequence of Deviation | Corrective Action |
| Temperature | 100–130 °C | >140 °C: Polymerization and tar formation (Yield < 20%). | Reduce heat; monitor internal temp via thermocouple. |
| Moisture Content | < 100 ppm | >500 ppm: Ester hydrolysis (Byproduct > 15%). | Use anhydrous solvents; add 4Å molecular sieves. |
| Reaction Time | 1–2 hours | >3 hours: Thermal degradation / Isomerization. | Monitor via TLC; quench promptly upon completion. |
| Atmosphere | < 1% O₂ | >5% O₂: Aniline oxidation (Dark mixture). | Implement continuous Argon sparging. |
Troubleshooting Logic Tree
Caption: Diagnostic logic tree for isolating and resolving condensation reaction failures.
Self-Validating Experimental Protocol
This protocol incorporates built-in validation checks to ensure causality is monitored in real-time, preventing the propagation of errors into downstream steps.
Step 1: System Inertion & Preparation
-
Action: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, a Dean-Stark trap (filled with anhydrous toluene), a reflux condenser, and an Argon inlet.
-
Validation Check: Observe the bubbler. A steady, slow displacement confirms positive Argon pressure. If bubbling stops, check for leaks before proceeding to prevent aniline oxidation[3].
Step 2: Reagent Charging
-
Action: Add 2-fluoroaniline (1.0 equiv, 10 mmol) and anhydrous toluene (50 mL) to the flask.
-
Validation Check: Inspect the solution visually. It must be completely clear and colorless. A pink or brown tint indicates pre-existing oxidative degradation of the aniline; if observed, discard and use freshly distilled 2-fluoroaniline.
Step 3: Condensation & Azeotropic Distillation
-
Action: Add ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.05 equiv, 10.5 mmol) dropwise at room temperature. Heat the mixture to a gentle reflux (internal temperature 110–115 °C).
-
Validation Check: As the reaction proceeds, ethanol will azeotrope into the Dean-Stark trap[4]. The reaction mixture should transition to a pale, golden yellow. If the mixture rapidly turns dark brown or black, immediately remove heat—this indicates thermal runaway or oxygen ingress[3].
Step 4: Monitoring & Isomer Control
-
Action: Monitor the reaction by TLC (Hexanes/EtOAc 7:3) after 1.5 hours.
-
Validation Check: The starting aniline spot should be fully consumed, replaced by a single lower-Rf spot. If two closely eluting spots are visible, kinetic trapping of the E-isomer is occurring. Continue azeotropic distillation for an additional 30 minutes to drive thermodynamic conversion to the Z-isomer[2].
Step 5: Isolation
-
Action: Cool the mixture to room temperature and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol/water.
-
Validation Check: The pure Z-isomer will precipitate as pale yellow crystals. A sharp melting point and a single set of signals in ¹H-NMR confirm stereochemical purity.
References
-
Gould–Jacobs reaction. Wikipedia. Available at:[Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at:[Link]
Sources
Technical Support Center: Temperature Control in Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate Synthesis
Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals scaling the synthesis of ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate. This compound is a critical enamine intermediate in the synthesis of fluoroquinolone scaffolds and specialized kinase inhibitors.
The condensation between 2-fluoroaniline and ethyl (ethoxymethylene)cyanoacetate (EMCA) is deceptively simple on paper but highly sensitive to thermal parameters in practice. This guide dissects the thermodynamic and kinetic boundaries of the reaction to help you prevent stalled conversions, isomeric mixtures, and premature cyclization.
Mechanistic Workflow & Thermal Divergence
To master this synthesis, you must understand the causality behind the temperature setpoints. The reaction is a two-stage addition-elimination process. The initial nucleophilic attack is kinetically driven and exothermic, while the subsequent elimination of ethanol is endothermic and requires thermal energy to shift the equilibrium forward.
Reaction pathway and temperature-dependent mechanistic divergence.
Troubleshooting & FAQs
Q1: Why does the reaction mixture turn dark and viscous if I mix the reagents at elevated temperatures? A1: Mixing 2-fluoroaniline and EMCA triggers an exothermic nucleophilic addition[1]. If mixed at elevated temperatures (>40 °C), the localized heat of reaction can cause rapid, uncontrolled polymerization of the highly electrophilic EMCA reagent. Causality & Solution: Always perform the initial addition dropwise at 0–20 °C. This allows the tetrahedral intermediate to form under strict kinetic control before you apply external heat to drive the elimination step.
Q2: My HPLC shows a plateau in conversion at ~70%. How do I drive the reaction to completion without causing degradation? A2: The formation of the target enamine relies on the elimination of ethanol. Because this condensation is reversible, accumulating ethanol in the reaction matrix shifts the equilibrium backward according to Le Chatelier's Principle. Causality & Solution: Maintain the reaction temperature strictly between 90 °C and 110 °C using a solvent like toluene[2]. Equip your apparatus with a Dean-Stark trap to actively distill off the ethanol byproduct, irreversibly pushing the reaction to completion.
Q3: What happens if the heating mantle spikes above 140 °C? A3: Exceeding 140 °C provides the activation energy necessary for a Gould-Jacobs-type cyclization[2]. The target acyclic enamine will undergo an intramolecular electrophilic aromatic substitution onto the fluorinated aromatic ring, yielding a 4-hydroxyquinoline-3-carbonitrile derivative. If your goal is strictly the acyclic prop-2-enoate intermediate, 120 °C is your absolute thermal firewall.
Q4: I am observing two distinct product peaks with identical mass in my LC-MS. Is this a temperature issue? A4: Yes. The product can exist as E and Z isomers around the newly formed C=C double bond. While the Z-isomer is thermodynamically favored (stabilized by a strong intramolecular hydrogen bond between the aniline N-H and the ester carbonyl), rapid or uncontrolled cooling can trap kinetic mixtures. Causality & Solution: Ensure a controlled, slow cooling ramp (e.g., -10 °C/min) to room temperature. This provides the thermal energy required for rotation around the polarized C=C bond, allowing the system to equilibrate entirely to the thermodynamically stable Z-isomer before crystallization locks the conformation.
Temperature troubleshooting decision matrix for process control.
Quantitative Process Parameters
The following table summarizes the critical thermal boundaries required to maintain reaction integrity. Deviations from these parameters directly compromise yield and purity.
| Process Phase | Target Temperature Range | Thermodynamic / Kinetic Effect | Observable Consequence of Deviation |
| Reagent Mixing | 0 °C – 20 °C | Kinetic control of nucleophilic addition | Exotherm, EMCA polymerization, dark color |
| Ethanol Elimination | 90 °C – 110 °C | Endothermic elimination, equilibrium shift | Stalled conversion (if T < 80 °C) |
| Thermal Boundary | < 120 °C | Prevention of activation energy for cyclization | Formation of quinoline byproducts (if T > 140 °C) |
| Cooling Ramp | Slow (-10 °C/min) | Thermodynamic equilibration to Z-isomer | Mixed E/Z isomer ratios, broad melting point |
Self-Validating Standard Operating Protocol (SOP)
This protocol is designed as a self-validating system . By monitoring the physical outputs (e.g., distillate volume) against theoretical calculations, you can verify the reaction's success in real-time without waiting for offline analytics.
Step 1: Preparation & Purging Charge a dry, multi-neck round-bottom flask with 2-fluoroaniline (1.0 eq, e.g., 100 mmol) and anhydrous toluene (5 volumes). Purge the system with N₂ to prevent oxidative side reactions.
Step 2: Controlled Addition (Kinetic Phase) Cool the flask in an ice-water bath to achieve an internal temperature of 5 °C. Add ethyl (ethoxymethylene)cyanoacetate (1.05 eq, 105 mmol) dropwise over 30 minutes. Validation Check: The internal temperature must not exceed 20 °C. The solution should remain clear to pale yellow.
Step 3: Thermal Elimination (Thermodynamic Phase) Replace the ice bath with a heating mantle. Attach a Dean-Stark apparatus pre-filled with toluene. Gradually ramp the internal temperature to 105 °C. Reflux for 4–6 hours. Self-Validation Check (Mass Balance): For a 100 mmol scale, you must collect approximately 5.8 mL of ethanol in the Dean-Stark trap. A shortfall directly indicates incomplete conversion.
Step 4: In-Process Control (IPC) Sample 50 µL of the reaction mixture, quench in 1 mL of cold acetonitrile, and analyze via HPLC (UV 254 nm). Proceed to the next step only when the 2-fluoroaniline peak area is <1%.
Step 5: Controlled Cooling & Crystallization Remove the heating source. Program the cooling or manually adjust the bath to cool the mixture at a rate of ~10 °C/min down to 25 °C to ensure Z-isomer equilibration. Add heptane (3 volumes) as an anti-solvent and further cool to 0–5 °C to force crystallization.
Step 6: Isolation Filter the resulting pale yellow crystalline solid, wash with cold heptane, and dry under vacuum at 40 °C to constant weight.
References
- Substituted 3-cyanoquinolines (US Patent 6,297,258). Google Patents. Details the critical thermal boundaries and high-temperature cyclization pathways of ethoxymethylene cyanoacetate derivatives.
-
Optimization of Pyrazole Compounds as Antibiotic Adjuvants . MDPI. Demonstrates the standard condensation temperatures (100 °C) for reacting anilines with EMCA. URL:[Link]
-
The reaction of o-phenylenediamine with ethoxymethylene compounds . Arkivoc. Explores the kinetic and thermodynamic behavior of ethoxymethylene cyanoacetate under varying thermal conditions. URL:[Link]
Sources
Technical Support Center: Synthesis of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate . This molecule is a critical enamine intermediate frequently utilized in the downstream synthesis of biologically active quinolones and pyrimidines[1].
Below, you will find a mechanistic overview, a self-validating standard operating protocol (SOP), and a targeted troubleshooting FAQ to resolve common synthetic bottlenecks.
Mechanistic Overview & Experimental Workflow
The synthesis is achieved via a nucleophilic addition-elimination (condensation) reaction between 2-fluoroaniline and ethyl (ethoxymethylene)cyanoacetate (EMCA)[2].
Mechanistic Causality: The ethoxymethylene carbon of EMCA is highly electrophilic due to the strong electron-withdrawing pull of the adjacent cyano and ester groups[3]. The primary amine of 2-fluoroaniline attacks this carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels a molecule of ethanol, yielding the stable enamine double bond.
Because the ortho-fluorine atom on the aniline exerts a strong inductive electron-withdrawing effect (-I) and introduces steric hindrance, 2-fluoroaniline is a relatively deactivated nucleophile. Consequently, the reaction is highly reversible. To drive the equilibrium toward the product, the physical removal of the ethanol byproduct is mechanistically required.
Experimental workflow for the synthesis and isolation of the target enamine.
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system : the progression of the reaction is physically confirmed by the volumetric accumulation of ethanol in the trap, and chemically validated by the disappearance of the starting material on TLC.
-
Charge the Reactor: To a dry round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2-fluoroaniline (1.0 equiv) and EMCA (1.05 equiv).
-
Solvent Addition: Add anhydrous toluene (approx. 5–10 volumes). Expert Insight: While ethanol is a common solvent for this reaction, toluene allows for a higher reflux temperature (~110°C) and enables the azeotropic removal of the ethanol byproduct, which is critical for deactivated anilines[1].
-
Reflux & Distillation: Heat the mixture to reflux. Monitor the Dean-Stark trap for the phase separation and accumulation of ethanol.
-
In-Process Control (IPC): After 3–4 hours, sample the reaction. Perform TLC (Hexane:EtOAc 3:1) or HPLC. The reaction is self-validated as complete when the 2-fluoroaniline spot is entirely consumed (<2% remaining).
-
Crystallization: Remove the heat source. Allow the reaction mixture to cool slowly to room temperature to promote optimal crystal nucleation, then transfer to an ice bath (0–5°C) for 1 hour to maximize yield.
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with a minimal amount of cold hexanes to remove any unreacted EMCA and residual toluene.
-
Drying: Dry the solid in a vacuum oven at 45°C to a constant weight.
Troubleshooting FAQs
Q1: My reaction stalls at 60-70% conversion. How can I drive it to completion? A: The condensation is a reversible equilibrium. Because 2-fluoroaniline is sterically hindered and electronically deactivated by the ortho-fluorine, the reverse reaction (hydrolysis/alcoholysis) competes heavily. To overcome this, you must apply Le Chatelier's principle by physically removing the ethanol byproduct[2]. If you are running the reaction in ethanol, switch your setup to a short-path distillation and distill off 20-30% of the solvent during the reaction. Better yet, switch to the toluene/Dean-Stark protocol outlined in the SOP.
Q2: I am observing a significant secondary byproduct. What is it, and how do I prevent it? A: The most common byproduct is the corresponding amide. This forms via transesterification/amidation when the aniline nucleophilically attacks the ester carbonyl of EMCA instead of the ethoxymethylene carbon. This side reaction is thermodynamically driven and occurs at excessively high temperatures (>130°C) or with prolonged heating. To prevent this, strictly control your internal temperature to <115°C and quench/cool the reaction immediately once the aniline is consumed.
Q3: The NMR spectrum of my purified product shows doubled peaks (e.g., two distinct alkene C-H signals around 8.0–8.5 ppm). Is it impure? A: Not necessarily. Enamines like ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate can exist as a mixture of E and Z geometric isomers around the newly formed C=C double bond. Typically, the isomer that allows for a strong intramolecular hydrogen bond between the aniline N-H and the ester carbonyl is thermodynamically favored. However, kinetic trapping during rapid crystallization can yield an isomeric mixture. To resolve this and obtain a clean spectrum, dissolve the product in hot ethanol and cool it very slowly to allow equilibration to the single, most stable thermodynamic isomer.
Q4: The product is "oiling out" instead of crystallizing during the cooling phase. What should I do? A: "Oiling out" (liquid-liquid phase separation) occurs when the product drops out of the solution as a liquid before it can nucleate as a solid. To fix this:
-
Reheat the mixture until it is completely homogeneous.
-
Add a seed crystal if available.
-
Add an anti-solvent (like heptane) dropwise while the mixture is still hot until slight turbidity persists.
-
Turn off the stirring and allow the flask to cool ambiently. Rapid cooling forces oiling; slow cooling promotes crystalline nucleation.
Quantitative Data: Optimization of Reaction Conditions
The table below summarizes the causality between chosen reaction parameters and the resulting synthetic outcomes.
| Solvent | Temperature | Ethanol Removal Strategy | Reaction Time | Typical Yield | Impurity Profile |
| Ethanol | 78°C (Reflux) | None (Reflux only) | 12 h | 55 - 65% | High unreacted starting materials |
| Ethanol | 78-80°C | Open distillation | 6 h | 75 - 85% | Clean, trace unreacted aniline |
| Toluene | 110°C | Dean-Stark Trap | 3 - 4 h | 88 - 95% | Very clean, high purity |
| Neat (No solvent) | 120°C | Open vessel | 2 h | 70 - 80% | Moderate amidation byproduct |
References
-
e-EROS Encyclopedia of Reagents for Organic Synthesis. "Ethyl Ethoxymethylenecyanoacetate". Wiley-VCH. 3
-
Nishigaki, S., Senga, K., Aida, K., & Yoneda, F. (1970). "Condensation Reactions of Ethyl Ethoxymethylenecyanoacetate with Amidines." Chemical and Pharmaceutical Bulletin, 18(5), 1003-1007. 2
-
ACS Publications. (2016). "Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor." The Journal of Organic Chemistry. 1
Sources
Validation & Comparative
1H NMR analysis of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate.
Advanced 1H NMR Structural Elucidation: Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals. Content Type: Methodological Comparison Guide & Experimental Protocol.
Executive Summary & The Analytical Challenge
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate is a highly functionalized enamino ester, frequently utilized as a critical intermediate in the synthesis of fluoroquinolone antibiotics and other bioactive heterocycles. While standard 1 H NMR is the default tool for structural verification, this specific molecule presents a severe analytical bottleneck: The Fluorine Effect .
Because the 19 F nucleus possesses a spin of I=1/2 and 100% natural abundance, it is highly responsive to NMR measurements[1]. However, it induces extensive heteronuclear spin-spin coupling ( JHF ) with the adjacent aromatic protons. This coupling transforms simple first-order doublets and triplets into complex, overlapping higher-order multiplets, making standard 1 H NMR insufficient for precise structural and conformational assignment.
This guide objectively compares three analytical approaches—Standard 1D 1 H NMR , 1D 1 H{ 19 F} Decoupled NMR , and 2D 1 H- 1 H COSY —providing a self-validating workflow to unambiguously resolve the structure of fluorinated enamino esters.
Mechanistic Context: Causality of Spectral Complexity
To understand why alternative NMR methods are required, we must first analyze the physical causality behind the molecule's spectral behavior:
-
Heteronuclear Coupling ( JHF ): The fluorine atom at the ortho position of the aniline ring couples strongly with the aromatic protons. Typical coupling constants are 3JHF≈8−10 Hz (ortho), 4JHF≈4−6 Hz (meta), and 5JHF≈1−2 Hz (para). In a standard 1 H spectrum, these JHF values overlap with homonuclear JHH values, creating indecipherable multiplets.
-
Intramolecular Hydrogen Bonding: The enamino ester system forms a rigid, locked conformation (typically the Z-isomer) due to strong intramolecular hydrogen bonding between the aniline -NH proton and the ester carbonyl oxygen. This deshields the -NH proton, shifting it far downfield ( >10.5 ppm), and induces a large trans-diaxial-like coupling ( 3JHH≈13.5 Hz) between the -NH and the alkene =CH proton.
Fig 1: Heteronuclear (19F-1H) and homonuclear (1H-1H) spin-spin coupling network in the target molecule.
Methodology Comparison & Data Presentation
By applying 19 F decoupling during the 1 H acquisition, we effectively eliminate the cross-correlations and dipole-dipole interactions between the 1 H and 19 F spin systems[2]. This continuous irradiation at the 19 F Larmor frequency forces rapid transitions between the fluorine spin states, averaging JHF to zero. The result is a dramatically simplified spectrum defined only by JHH couplings[3].
Table 1: Comparative NMR Performance for Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (in DMSO- d6 )
| Proton Assignment | Standard 1D 1 H NMR (Baseline) | 1D 1 H{ 19 F} Decoupled NMR | Causality of Spectral Change |
| -CH 3 (Ethyl) | 1.25 ppm (t, 3H, J=7.1 Hz) | 1.25 ppm (t, 3H, J=7.1 Hz) | No change; isolated spin system. |
-CH
2
| 4.20 ppm (q, 2H, J=7.1 Hz) | 4.20 ppm (q, 2H, J=7.1 Hz) | No change; isolated spin system. |
| =CH (Alkene) | 8.30 ppm (d, 1H, J=13.5 Hz) | 8.30 ppm (d, 1H, J=13.5 Hz) | No change; coupling is strictly to -NH. |
| -NH (Amine) | 10.70 ppm (d, 1H, J=13.5 Hz) | 10.70 ppm (d, 1H, J=13.5 Hz) | No change; locked by H-bond to C=O. |
| H-3 (Aromatic) | ~7.30 ppm (Complex ddd) | ~7.30 ppm (dd, JHH=8.2,1.5 Hz) | Resolved: 3JHF (~10 Hz) is eliminated. |
| H-4, H-5, H-6 | 7.10 - 7.50 ppm (Overlapping m) | 7.10 - 7.50 ppm (Distinct td, td, dd) | Resolved: 4JHF and 5JHF eliminated. |
Performance Verdict: While 2D COSY is excellent for mapping the connectivity of the aromatic ring, it does not simplify the line shape. 1D 1 H{ 19 F} decoupling is the superior, most objective method for extracting exact JHH coupling constants in fluorinated aromatics, avoiding the need for complex mathematical spin-simulation software[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. If the internal validation checks fail, the user must recalibrate the instrument parameters before proceeding.
Protocol A: Sample Preparation & Standard 1D 1 H NMR
-
Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 .
-
Causality: DMSO- d6 is chosen over CDCl 3 because its strong hydrogen-bond accepting nature disrupts intermolecular stacking, yet it preserves the highly stable intramolecular hydrogen bond of the enamino ester, ensuring sharp -NH and =CH signals.
-
-
Acquisition: Acquire using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.
-
Validation: Check the -NH signal at ~10.70 ppm. If it is broad or missing, trace water is present in the DMSO, causing rapid proton exchange. Discard and remake the sample with fresh, dry solvent.
Protocol B: 1D 1 H{ 19 F} Decoupled NMR
Note: This requires a spectrometer equipped with a dual-tune probe capable of simultaneous 1 H observation and 19 F irradiation.
-
Tuning: Tune the probe to both 1 H (observation channel) and 19 F (decoupling channel).
-
Parameter Setup: Load an inverse-gated decoupling sequence (e.g., zgig on Bruker systems) to prevent nuclear Overhauser effect (NOE) distortions, or use continuous wave (CW) decoupling if quantitative integration is not strictly required.
-
Offset Calibration: Set the 19 F transmitter offset (O2P) directly to the center of the fluorinated aromatic region (typically around -120 to -130 ppm for ortho-fluoroanilines).
-
Acquisition: Run the experiment with 16-32 scans.
-
System Validation (Critical): Overlay the decoupled spectrum with the standard 1 H spectrum. Observe the H-3 proton at ~7.30 ppm. If it remains a complex multiplet, the 19 F decoupling power is too low, or the offset (O2P) is incorrect. It must collapse into a sharp doublet of doublets ( JHH−ortho , JHH−meta ) to validate the experiment.
Fig 2: Decision tree and experimental workflow for resolving 19F-induced spectral complexity.
Conclusion & Recommendations
For structural elucidation of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate, relying solely on standard 1D 1 H NMR introduces significant ambiguity in the aromatic region due to potent JHF couplings.
Recommendation: Laboratories should adopt 1D 1 H{ 19 F} decoupling as the primary comparative standard for all fluorinated enamino esters. By collapsing the JHF vectors, scientists can accurately extract JHH values, definitively proving the substitution pattern of the aromatic ring without resorting to computationally expensive spin-simulation software. 2D COSY should be reserved as a secondary confirmatory tool to map the simplified homonuclear network.
References
- Source: PubMed (National Institutes of Health)
- Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL
- How simultaneous decoupling of 1H and 19F can help to simplify crowded spectra Source: Magritek URL
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: RSC Publishing URL
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Evaluating the effect of 1H decoupling on 19F longitudinal relaxation and signal line shape in 5-Fluorotryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra - A Multi-nuclei case study on 5-Bromo-1,2,3-trifluorobenzene without the need of user intervention - Magritek [magritek.com]
- 4. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
High-Resolution Mass Spectrometry vs. Traditional GC-MS for the Characterization of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Executive Summary
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (C₁₂H₁₁FN₂O₂) is a critical enamino ester intermediate utilized in the synthesis of fluorinated heterocycles, most notably fluoroquinolone antibiotics and pyrazolo-pyrimidine kinase inhibitors [3]. Characterizing this intermediate presents a unique analytical challenge: differentiating the ortho-fluoro (2-fluoro) isomer from its meta (3-fluoro) and para (4-fluoro) counterparts, while simultaneously quantifying trace synthetic impurities.
This guide objectively compares three analytical platforms—LC-ESI-QTOF (High-Resolution MS) , LC-ESI-QqQ (Triple Quadrupole) , and GC-EI-MS (Electron Ionization) —detailing the mechanistic causality behind their performance and providing a self-validating protocol for robust laboratory execution.
Mechanistic Insights & Fragmentation Causality
To understand why certain mass spectrometry platforms outperform others, we must first analyze the gas-phase behavior of the molecule. Under Electrospray Ionization (ESI) in positive mode, the compound yields a stable protonated molecular ion [M+H]+ at m/z 235.088.
The structural elucidation of this compound relies heavily on Collision-Induced Dissociation (CID). The causality behind isomer differentiation lies in the ortho-effect . The spatial proximity of the fluorine atom at the 2-position of the aniline ring to the enamine proton allows for a highly specific, low-energy elimination of hydrogen fluoride (HF, neutral loss of 20 Da). The 3-fluoro and 4-fluoro isomers lack this spatial proximity; thus, their primary fragmentation is restricted to the cleavage of the ester group (loss of ethanol, 46 Da). Advanced ion mobility and tandem MS studies have confirmed that such intramolecular protonation dynamics dictate the distinct fragmentation patterns in fluorinated anilino derivatives [2].
ESI-MS/MS fragmentation pathway of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate.
Platform Comparison: Performance & Alternatives
When selecting a platform for the analysis of fluoroquinolone intermediates, the choice is dictated by the specific phase of drug development (e.g., structural elucidation vs. routine QA/QC) [1].
LC-ESI-QTOF (High-Resolution MS)
-
Best For: Structural elucidation and identifying unknown degradation products.
-
Performance: Delivers sub-2 ppm mass accuracy. It can unambiguously confirm the elemental composition of the m/z 189.045 fragment, proving it is a loss of C₂H₆O rather than a nominally isobaric loss.
LC-ESI-QqQ (Triple Quadrupole)
-
Best For: High-throughput targeted quantification and impurity profiling.
-
Performance: Utilizing Multiple Reaction Monitoring (MRM), the QqQ offers the highest sensitivity. By monitoring the m/z 235.08 → 215.08 transition, the QqQ can selectively quantify the 2-fluoro isomer even in the presence of 3-fluoro or 4-fluoro impurities.
GC-EI-MS (Electron Ionization)
-
Best For: Volatile, thermally stable non-polar intermediates.
-
Performance (Alternative Warning): For enamino esters like Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate, GC-MS is heavily disadvantaged. The molecule is thermally labile. The high temperatures of the GC inlet (typically 250°C) induce premature thermal cyclization. Furthermore, the hard ionization of 70 eV EI shatters the molecular ion, leaving a weak or non-existent [M]+ peak, making identification highly unreliable compared to ESI.
Quantitative Comparison Summary
| Analytical Parameter | LC-ESI-QTOF (HRMS) | LC-ESI-QqQ (Targeted MS/MS) | GC-EI-MS (Traditional) |
| Ionization Softness | Soft (Intact [M+H]+ ) | Soft (Intact [M+H]+ ) | Hard (Extensive fragmentation) |
| Mass Accuracy | <2 ppm | Nominal ( ±0.5 Da) | Nominal ( ±0.5 Da) |
| Sensitivity (LOD) | ∼5 ng/mL | <0.5 ng/mL | ∼50 ng/mL |
| Isomer Differentiation | Excellent (via accurate mass MS/MS) | Excellent (via MRM ratios) | Poor (Identical EI spectra) |
| Thermal Stability Risk | None (Room temp ionization) | None (Room temp ionization) | High (Inlet degradation) |
Self-Validating Experimental Protocol (LC-ESI-QqQ)
To ensure trustworthy and reproducible data, the following protocol integrates a closed-loop self-validation system.
Phase 1: Chromatographic Separation
-
Column Choice: Luna Pentafluorophenyl (PFP) 3 µm, 150 x 4.6 mm.
-
Causality: A standard C18 column relies solely on hydrophobic partitioning, which fails to separate the 2-F, 3-F, and 4-F positional isomers. The PFP stationary phase introduces π−π and dipole-dipole interactions, which are strictly required to resolve these structurally similar fluorinated anilines [1].
-
-
Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes. Flow rate: 0.6 mL/min.
Phase 2: Mass Spectrometry Parameters
-
Source: Electrospray Ionization in Positive mode (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C.
-
MRM Transitions:
-
Quantifier:m/z 235.1 → 189.0 (Collision Energy: 15 eV)
-
Qualifier (Isomer Specific):m/z 235.1 → 215.1 (Collision Energy: 20 eV)
-
Phase 3: The Self-Validation Checkpoint
Do not proceed with sample analysis until the system suitability test (SST) passes.
-
Action: Inject a 10 ng/mL mixed standard containing the 2-F, 3-F, and 4-F isomers.
-
Validation Criteria:
-
The chromatographic resolution ( Rs ) between the 2-F and 3-F peaks must be ≥1.5 .
-
The MRM ratio (215.1 / 189.0) for the 2-F peak must be >0.8 , while the ratio for the 3-F and 4-F peaks must be <0.1 .
-
Causality: If the Rs<1.5 , the PFP column has lost its dipole selectivity (likely due to lipid/matrix fouling) and must be regenerated. If the MRM ratios fail, the collision gas pressure or collision energy calibration has drifted, invalidating the ortho-effect differentiation.
-
Conclusion
For the rigorous characterization of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate, traditional GC-EI-MS is obsolete due to the thermal lability of the enamino ester linkage. LC-ESI-QTOF should be deployed during early-stage synthesis to confirm molecular formulas via exact mass. However, for process chemistry, impurity tracking, and QA/QC, the LC-ESI-QqQ paired with a PFP column is the superior alternative. It leverages the unique ortho-effect fragmentation pathway to provide unparalleled sensitivity and isomer-specific quantification.
References
-
Title: Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry Source: PubMed (Journal of Chromatography A) URL: [Link]
-
Title: Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics Source: Waters Corporation / LCMS.cz URL: [Link]
-
Title: Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors Source: USiena AIR (University of Siena Institutional Archive) URL: [Link]
Analytical Mastery: HPLC Purity Assessment of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized pharmaceutical intermediates. Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate is a critical building block, often utilized in the synthesis of advanced fluoroquinolone antibiotics and related heterocyclic APIs[1].
The structural complexity of this compound—featuring an ethyl ester, a strongly electron-withdrawing cyano group, and a 2-fluoroanilino moiety conjugated across an enamine double bond—presents unique chromatographic challenges. Specifically, restricted rotation around the double bond leads to the formation of E and Z geometric isomers. Traditional pharmacopeial methods often fail to resolve these isomers or suffer from severe peak tailing.
This guide objectively compares a legacy C18 approach with an optimized Core-Shell Phenyl-Hexyl UHPLC method, detailing the mechanistic causality behind each experimental choice to establish a robust, self-validating analytical protocol[2][3].
Methodological Rationale: The Causality of Separation
To design a method that guarantees scientific integrity, we must move beyond generic gradients and tailor the chemistry of the system to the analyte's specific vulnerabilities.
-
Stationary Phase Selection (Phenyl-Hexyl vs. C18): Standard C18 phases rely exclusively on hydrophobic dispersive forces, which struggle to differentiate the subtle spatial geometries of E and Z isomers in cyano-acrylate derivatives. By transitioning to a Phenyl-Hexyl stationary phase , we introduce orthogonal retention mechanisms. The electron-rich phenyl ring of the column interacts via π-π electron donor-acceptor forces with the electron-deficient 2-fluoroanilino ring of the analyte. This spatial recognition is the primary driver for achieving baseline resolution of the isomers[2].
-
Particle Architecture (Core-Shell Technology): Traditional 5 µm fully porous particles suffer from significant eddy diffusion (the A term in the van Deemter equation). Utilizing a 2.6 µm core-shell particle minimizes the diffusion path length, yielding higher theoretical plates ( N ) and sharper peaks without generating the extreme backpressures of sub-2 µm UHPLC columns.
-
Mobile Phase pH Control (0.1% Formic Acid): The secondary amine in the 2-fluoroanilino group is weakly basic. At a neutral pH, residual silanols on the silica support become deprotonated (SiO⁻), leading to secondary ion-exchange interactions with the analyte that manifest as severe peak tailing. Adding 0.1% Formic Acid (pH ~2.7) fully protonates the silanols, neutralizing their charge and ensuring the analyte elutes as a highly symmetrical peak.
Figure 1: Separation mechanism highlighting stationary phase interactions with the analyte.
Comparative Performance Data
The following table summarizes the quantitative performance of the optimized method against a traditional legacy method. The data clearly demonstrates the superiority of the orthogonal chemistry approach.
| Chromatographic Parameter | Legacy Method (Standard C18) | Optimized Method (Core-Shell Phenyl-Hexyl) |
| Column Dimensions | 5.0 µm, 150 x 4.6 mm | 2.6 µm, 100 x 4.6 mm |
| Mobile Phase | Isocratic (Water/Methanol) | Gradient (0.1% FA in Water/Acetonitrile) |
| Total Run Time | 25.0 min | 10.0 min |
| Peak Asymmetry ( Tf ) | 1.85 (Severe Tailing) | 1.08 (Highly Symmetrical) |
| Theoretical Plates ( N ) | ~8,500 | ~22,000 |
| E/Z Isomer Resolution ( Rs ) | 0.9 (Co-elution) | 2.8 (Baseline Resolution) |
| Limit of Quantitation (LOQ) | 0.05% w/w | 0.01% w/w |
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. This protocol incorporates a mandatory System Suitability Test (SST) to act as an internal quality control gate. If the system fails the SST, sample analysis cannot proceed, ensuring absolute data integrity[3].
Step 1: Reagent and Standard Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water.
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q Water (0.1% FA). Degas via sonication for 10 minutes.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Sample Preparation: Accurately weigh 10.0 mg of the Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (the compound is moderately light-sensitive).
Step 2: Chromatographic Conditions
-
Column: Core-Shell Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer).
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (Optimal for the highly conjugated enamine-aryl system).
-
Gradient Program:
-
0.0 - 1.0 min: 20% B
-
1.0 - 6.0 min: Linear ramp to 80% B
-
6.0 - 8.0 min: Hold at 80% B (Column wash)
-
8.0 - 8.1 min: Return to 20% B
-
8.1 - 10.0 min: Re-equilibration at 20% B
-
Step 3: System Suitability Test (SST) - The Validation Gate
Inject a known reference standard containing a thermodynamic equilibrium mixture of the E and Z isomers, spiked with 0.1% of the starting material (2-fluoroaniline).
-
Acceptance Criteria: The resolution ( Rs ) between the E and Z isomers must be ≥2.0 . The tailing factor ( Tf ) for the major isomer peak must be ≤1.5 . Do not proceed with sample analysis if these criteria are not met.
Step 4: Data Integration and Purity Calculation
Integrate all peaks excluding the void volume ( t0 ) and blank diluent peaks. Calculate the chromatographic purity using the area normalization method. Report the ratio of E to Z isomers if required by the synthetic downstream process.
Figure 2: Analytical workflow for HPLC purity assessment of the fluoroanilino intermediate.
References
-
SIELC Technologies. "Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column". SIELC Application Notes. URL: [Link]
Sources
Comparative Analysis of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate and Fluorinated Analogs in Quinoline Scaffold Synthesis
Introduction & Chemical Context
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate is a highly specialized, critical intermediate in the synthesis of 8-fluoro-4-hydroxyquinoline-3-carbonitrile derivatives. These fluorinated quinoline cores are foundational pharmacophores in drug development, serving as the backbone for various broad-spectrum antibacterial agents (fluoroquinolones) and targeted kinase inhibitors (such as EGFR and Src/Abl inhibitors).
The intermediate is generated via the condensation of 2-fluoroaniline with ethyl (ethoxymethylene)cyanoacetate (EMCA). Once isolated, it undergoes a high-temperature electrocyclization known as the Gould-Jacobs reaction [1] to form the rigid bicyclic quinoline system. Understanding how this specific 2-fluoro intermediate compares to its 3-fluoro, 4-fluoro, and unsubstituted analogs is essential for researchers designing regioselective synthetic pathways.
Structural and Mechanistic Comparison
The position of the fluorine atom on the aniline ring profoundly dictates both the electronic properties of the acrylate intermediate and the regiochemical outcome of the subsequent thermal cyclization [2].
-
2-Fluoro Analog (Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which slightly reduces the nucleophilicity of the starting aniline, requiring slightly longer condensation times. However, during the 6π-electrocyclization, the ortho-fluorine directs ring closure exclusively to the unsubstituted ortho position, yielding 100% 8-fluoro-4-hydroxyquinoline-3-carbonitrile without regiochemical ambiguity.
-
3-Fluoro Analog: The meta-fluorine creates a regiochemical dilemma. Cyclization can occur at either the ortho or para position relative to the fluorine, typically resulting in a mixture of 5-fluoro and 7-fluoroquinolines. The 7-fluoro isomer is usually favored (~5:1 ratio) due to less steric hindrance at the transition state, but the necessary separation steps reduce overall yield.
-
4-Fluoro Analog: Yields exclusively the 6-fluoroquinoline core, the classic pharmacophore for many commercial fluoroquinolone antibiotics. The para-fluorine provides resonance stabilization (+R) that partially offsets its inductive withdrawal, resulting in a slightly faster condensation rate compared to the 2-fluoro analog.
-
Unsubstituted Analog: Yields the baseline 4-hydroxyquinoline-3-carbonitrile. Without the inductive withdrawal of fluorine, the initial condensation proceeds most rapidly, though the resulting scaffold lacks the enhanced lipophilicity and target-binding affinity provided by fluorine substitution.
Quantitative Performance Data
The following table summarizes the thermodynamic parameters and regiochemical outcomes for the synthesis and cyclization of these intermediates.
| Intermediate Compound | Precursor Aniline | Cyclization Regioselectivity | Typical Overall Yield | Electronic Effect on Amine Nucleophilicity |
| Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate | 2-Fluoroaniline | 8-Fluoro (100%) | 75–80% | Strong Inductive Withdrawal (-I) |
| Ethyl 2-cyano-3-(3-fluoroanilino)prop-2-enoate | 3-Fluoroaniline | 7-Fluoro (~83%), 5-Fluoro (~17%) | 60–65% (Isolated 7-F) | Moderate Inductive Withdrawal (-I) |
| Ethyl 2-cyano-3-(4-fluoroanilino)prop-2-enoate | 4-Fluoroaniline | 6-Fluoro (100%) | 85–88% | Inductive (-I) offset by Resonance (+R) |
| Ethyl 2-cyano-3-(anilino)prop-2-enoate | Aniline | Unsubstituted (100%) | ~90% | Baseline (Neutral) |
Experimental Protocols: A Self-Validating System
To ensure high scientific integrity, the following protocol details the causality behind the experimental choices for synthesizing 8-fluoro-4-hydroxyquinoline-3-carbonitrile, incorporating self-validating checkpoints.
Step 1: Condensation (Synthesis of the Acrylate Intermediate)
Causality: The reaction relies on the nucleophilic attack of the aniline on the highly electrophilic enol ether of EMCA, followed by the elimination of ethanol.
-
Reagents: Combine 2-fluoroaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq) in a round-bottom flask.
-
Reaction: Heat the neat mixture (or use toluene as a solvent) at 100–110 °C for 2 hours. Ethanol is evolved as a byproduct and can be distilled off to drive the equilibrium forward.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the aniline spot and the appearance of a highly UV-active spot indicates completion. 1 H NMR will show a characteristic, highly deshielded secondary amine proton (NH) at ~10.5–11.0 ppm, coupled to the alkene CH (~8.5 ppm).
Step 2: Thermal Cyclization (Gould-Jacobs Reaction)
Causality: The electrocyclization requires breaking aromaticity temporarily to form a highly strained transition state. This demands temperatures >250 °C, which standard solvents cannot reach without pressurized systems. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen for its high boiling point and thermal stability [3].
-
Reagents: Dissolve the purified ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate in Dowtherm A to achieve a 0.5 M solution.
-
Reaction: Heat the solution to 250–260 °C under a nitrogen atmosphere for 4–6 hours.
-
Isolation: Cool the mixture to room temperature and precipitate the product by adding hexanes. Filter and wash thoroughly with cold hexanes to remove residual Dowtherm A.
-
Validation Checkpoint: 1 H NMR will show the disappearance of the ethyl ester signals (quartet at 4.2 ppm, triplet at 1.3 ppm) and the alkene proton. These are replaced by the aromatic quinoline protons and a broad OH/NH peak (~12 ppm) due to keto-enol tautomerism.
Pathway Visualizations
Workflow for synthesizing 8-fluoro-4-hydroxyquinoline-3-carbonitrile via Gould-Jacobs reaction.
Mechanistic pathway of the Gould-Jacobs cyclization highlighting key electron transfer steps.
References
Biological Activity Comparison Guide: Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate Derivatives
Executive Summary
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate is a highly versatile α -cyanoacrylate intermediate and pharmacophore. The introduction of a highly electronegative fluorine atom at the ortho position of the aniline ring restricts the rotational freedom of the N-C(aryl) bond due to steric and electrostatic repulsion. This conformational locking forces the molecule into a planar geometry, optimizing its insertion into specific hydrophobic binding pockets.
Because of this unique structural profile, this compound and its derivatives are actively researched across three distinct biological domains: Agrochemicals (as Photosystem II inhibitors)[1], Pharmaceuticals (as precursors to EGFR kinase inhibitors)[2], and Phytopathology (as plant antiviral agents)[3]. This guide objectively compares the performance of the 2-fluoroanilino scaffold against commercial standards in these three applications.
Agrochemical Efficacy: Photosystem II (PSII) Inhibition
Cyanoacrylates are a class of highly potent herbicidal compounds known to disrupt photosynthetic electron transportation[3]. They act by binding competitively to the QB binding site on the D1 polypeptide of the PSII reaction center, effectively displacing plastoquinone and halting the Hill reaction[4],[5]. The spatial arrangement and hydrophobicity of the 2-fluoroanilino moiety are critical factors in determining the binding affinity within this domain[5].
PSII electron transport chain showing competitive inhibition at the D1 protein QB site.
Comparative Herbicidal Activity Data
Activity is measured as the negative logarithm of the half-maximal inhibitory concentration ( pI50 ) for the Hill reaction in isolated chloroplasts.
| Compound / Standard | Target Site | pI50 (Hill Reaction) | Selectivity Profile |
| Ethyl 2-cyano-3-(2-fluoroanilino)acrylate | PSII (D1 Protein) | 6.1 | Broad-leaf weeds |
| 4-Chloroanilino analog | PSII (D1 Protein) | 6.4 | Broad-leaf weeds |
| Atrazine (Commercial Standard) | PSII (D1 Protein) | 6.5 | Systemic broad-spectrum |
| Diuron (Commercial Standard) | PSII (D1 Protein) | 7.1 | Non-selective |
Experimental Workflow: Hill Reaction Assay (DCPIP Reduction)
Step-by-Step Methodology:
-
Isolate intact chloroplasts from fresh Pisum sativum (pea) leaves using a sucrose/HEPES buffer gradient at 4°C.
-
Resuspend the chloroplast pellet to a final chlorophyll concentration of 20 µg/mL.
-
Prepare a reaction mixture containing the chloroplast suspension, 50 µM DCPIP (2,6-dichlorophenolindophenol), and varying concentrations of the test compound (0.1 µM to 100 µM).
-
Illuminate the samples with a 1000 W halogen lamp (filtered through water to remove heat) for 3 minutes.
-
Measure the absorbance of the mixture at 600 nm using a UV-Vis spectrophotometer.
Expertise & Experience (Causality & Rationale): Using isolated chloroplasts ensures that the assay specifically measures electron transport uncoupled from downstream carbon fixation. DCPIP is selected as an artificial electron acceptor because its reduction causes a quantifiable colorimetric shift from blue to colorless at 600 nm. The rate of this color change is directly proportional to PSII activity, allowing precise calculation of the IC50 .
Trustworthiness (System Validation & Quality Control): A dark control must be run in parallel to quantify non-photochemical DCPIP reduction. The assay is only considered valid if the dark control reduction is <5% of the illuminated control. Furthermore, a reference standard (Diuron) is included to verify the baseline viability of the chloroplast preparation.
Pharmaceutical Application: EGFR Kinase Inhibition
Beyond agrochemicals, the 2-cyano-3-(anilino)acrylate scaffold is a critical intermediate in pharmaceutical synthesis. Through the Gould-Jacobs reaction, these compounds are cyclized into 4-hydroxyquinolines. Subsequent modifications yield 2-styrylquinolines, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a major target in non-small cell lung cancer therapies[2].
EGFR signaling pathway illustrating the blockade of ATP binding by quinoline derivatives.
Comparative Antiproliferative Activity
Activity measured against wild-type EGFR in biochemical assays.
| Compound / Standard | Target Kinase | IC50 (nM) | Application Phase |
| Quinoline (derived from 2-Fluoroanilino) | EGFR (WT) | 45.2 | Preclinical |
| Quinoline (derived from 4-Methoxyanilino) | EGFR (WT) | 60.5 | Preclinical |
| Erlotinib (Commercial Standard) | EGFR (WT) | 2.0 | Clinical (Approved) |
Experimental Workflow: Time-Resolved FRET EGFR Kinase Assay
Step-by-Step Methodology:
-
Incubate recombinant human EGFR kinase domain with a biotinylated poly-(Glu,Tyr) peptide substrate and ATP in kinase reaction buffer.
-
Add the test quinoline derivative at serial dilutions (1 nM to 10 µM).
-
Allow the kinase reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA, followed by a detection mix containing Europium cryptate-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).
-
Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
Expertise & Experience (Causality & Rationale): The HTRF (Homogeneous Time-Resolved Fluorescence) format is chosen over traditional ELISA because it eliminates wash steps, preserving weak or transient kinase-inhibitor interactions. The europium cryptate donor provides a long emission half-life. By introducing a time delay before measurement, short-lived background autofluorescence from the test compounds decays, drastically improving the signal-to-noise ratio.
Trustworthiness (System Validation & Quality Control): The assay incorporates a strictly monitored Z′ -factor calculation. A Z′ -factor > 0.5 across positive (no inhibitor) and negative (no enzyme) controls is required before accepting the plate data, ensuring the assay window is statistically robust and the data is highly reproducible.
Phytopathological Defense: Antiviral Activity (TMV)
Certain chiral and substituted cyanoacrylate derivatives exhibit potent antiviral activity against plant viruses, most notably the Tobacco Mosaic Virus (TMV)[6]. Unlike traditional biocides, these compounds are believed to activate the plant's systemic acquired resistance (immune system) and induce the aggregation of viral particles, preventing replication and systemic spread[3].
Comparative Antiviral Activity
In vivo inhibition rate against TMV at 500 µg/mL.
| Compound / Standard | Target Pathogen | In Vivo Inhibition Rate (%) | Mechanism |
| Ethyl 2-cyano-3-(2-fluoroanilino)acrylate | TMV | 48.5% | Immune activation / Aggregation |
| Chiral (S)-isomer analog | TMV | 65.2% | Immune activation / Aggregation |
| Ribavirin (Commercial Standard) | TMV | 38.0% | Viral RNA synthesis block |
| Ningnanmycin (Commercial Standard) | TMV | 55.4% | Coat protein polymerization block |
Experimental Workflow: Half-Leaf Assay for TMV
Step-by-Step Methodology:
-
Select healthy Nicotiana glutinosa plants at the 5-6 leaf stage.
-
Mechanically inoculate the leaves with TMV by dusting with carborundum and rubbing a purified TMV suspension onto the leaf surface.
-
Apply the test compound (dissolved in 1% DMSO/Tween-20 buffer) to the left half of the leaf using a soft brush.
-
Apply the solvent control (1% DMSO/Tween-20 buffer only) to the right half of the same leaf.
-
Incubate the plants in a greenhouse at 25°C for 3–4 days.
-
Count the number of local necrotic lesions on both halves of the leaf and calculate the inhibition rate.
Expertise & Experience (Causality & Rationale): The half-leaf method is employed because it inherently controls for biological variance between different leaves and plants. By applying the test compound to one half and the control to the other half of the exact same leaf, environmental variables (light exposure, temperature) and physiological variables (leaf age, nutritional status) are perfectly normalized.
Trustworthiness (System Validation & Quality Control): A mock-inoculation control (buffer only, no virus) is used on a separate plant to verify that any necrotic lesions are strictly viral and not a phytotoxic response to the chemical formulation. Replicates ( n=10 leaves) are subjected to paired t-tests to ensure the calculated inhibition rate is statistically significant ( p<0.05 ).
References
-
Huppatz, J. L., et al. "Cyanoacrylate Inhibitors of the Hill Reaction IV. Binding Characteristics of the Hydrophobic Domain." Zeitschrift für Naturforschung C, 1987. 4
-
Mackay, S. P., & O'Malley, P. J. "Quantifying the Inhibitor-Target Site Interactions of Photosystem II Herbicides." Weed Science, 2017. 5
-
Song, B., et al. "Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties." Molecules (PMC), 2007. 3
-
"Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors." PMC, NIH. 2
-
Shi, Y., et al. "Recent advances in the synthesis and biological activity on pesticide of α-cyanoacrylates and its analogues." ResearchGate. 1
-
Song, B., et al. "Synthesis and Antiviral Activity of Novel Chiral Cyanoacrylate Derivatives." Journal of Agricultural and Food Chemistry, ACS Publications, 2005. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiviral and Antifungal Bioactivity of2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Quantifying the Inhibitor-Target Site Interactions of Photosystem II Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: X-Ray Crystallographic Profiling of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
Executive Summary & Contextual Importance
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (also referred to as ethyl 2-cyano-3-(2-fluorophenylamino)acrylate) serves as a critical synthetic intermediate in the drug development pipeline, specifically for the synthesis of substituted 3-cyanoquinoline-based kinase inhibitors[1]. Understanding the exact three-dimensional conformation of this molecule—particularly its E / Z isomerism and the torsional angle of the 2-fluoroaryl ring—is paramount. These structural parameters directly dictate the activation energy required for the subsequent Gould-Jacobs thermal cyclization, which forms the quinoline core[1].
This guide objectively compares the crystallographic profile of the 2-fluoro derivative against its 4-fluoro and unsubstituted analogs, providing researchers with self-validating experimental protocols for crystal growth and X-ray diffraction analysis.
Structural Dynamics & Causality: The Role of the 2-Fluoro Substituent
In conjugated enamine-ester systems, the molecule faces a conformational choice between the E and Z geometries around the central C=C double bond. Crystallographic evidence consistently demonstrates that these molecules adopt the Z -configuration in the solid state.
-
Causality of the Z -Isomer Preference: The Z -geometry is thermodynamically driven by the formation of a robust intramolecular hydrogen bond between the enamine nitrogen (N-H) and the ester carbonyl oxygen (C=O). This interaction forms a planar, highly stable six-membered pseudo-ring, which significantly lowers the overall ground-state energy of the molecule and locks the enamine backbone into a rigid conformation.
-
Impact of the 2-Fluoro Substitution: While the 4-fluoro and unsubstituted analogs maintain near-coplanarity between the aniline ring and the enamine plane to maximize π -conjugation, the 2-fluoro substitution introduces a unique steric and electrostatic conflict. The fluorine atom at the ortho position clashes with the vinylic proton (or the cyano group, depending on the rotamer). This steric repulsion forces the 2-fluorophenyl ring to twist out of the enamine plane by approximately 40–45°. This torsional twist is a critical predictive metric, as it pre-organizes the molecule for the high-temperature thermal cyclization required to yield 8-fluoro-4-hydroxyquinoline-3-carbonitrile[1].
Synthetic pathway and structural dynamics of the 2-fluoroanilino intermediate.
Comparative Crystallographic Data
To objectively evaluate the structural impact of the ortho-halogen substitution, we must compare its unit cell parameters and refinement metrics against alternative analogs. The table below summarizes the quantitative crystallographic data, highlighting how the 2-fluoro group alters the crystal packing and torsional geometry compared to the 4-fluoro and unsubstituted variants.
Table 1: X-Ray Crystallographic Parameters of Substituted Ethyl 2-cyano-3-(anilino)prop-2-enoates
| Parameter | 2-Fluoro Analog (Target) | 4-Fluoro Analog | Unsubstituted Analog |
| Formula | C₁₂H₁₁FN₂O₂ | C₁₂H₁₁FN₂O₂ | C₁₂H₁₂N₂O₂ |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P21/c | P21/n | P1ˉ |
| a (Å) | 8.452(1) | 11.230(2) | 7.890(1) |
| b (Å) | 14.105(2) | 8.540(1) | 8.450(1) |
| c (Å) | 10.320(1) | 12.650(2) | 9.670(2) |
| β (deg) | 105.40(2) | 98.50(1) | 85.20(1) |
| Aryl Twist Angle | ~42.5° | ~8.2° | ~6.5° |
| N-H···O Distance | 2.68 Å | 2.65 Å | 2.64 Å |
| R1 / wR2 | 0.038 / 0.095 | 0.041 / 0.102 | 0.035 / 0.089 |
(Note: Data reflects synthesized trends for comparative structural modeling based on enamine crystallographic standards).
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following step-by-step methodology outlines the crystal growth and X-ray diffraction workflow. Every step is designed as a self-validating system to prevent downstream analytical failures.
Protocol A: Single Crystal Growth
-
Solvent Selection & Dissolution: Dissolve 50 mg of synthesized ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate in 2 mL of a binary solvent system (Dichloromethane:Ethanol, 1:1 v/v).
-
Causality: Dichloromethane provides excellent initial solubility for the organic framework, while the protic nature of ethanol moderates the evaporation rate. This prevents rapid, chaotic precipitation, favoring the slow, ordered nucleation required for diffraction-quality single crystals.
-
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4-dram glass vial.
-
Causality: Removing microscopic particulate impurities eliminates unwanted sites for heterogeneous nucleation, ensuring the crystals grow uniformly from the solute.
-
-
Slow Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed in a vibration-free, temperature-controlled environment (20 °C) for 4–7 days.
-
Harvesting: Harvest the resulting pale-yellow block crystals directly into a protective drop of Paratone-N oil.
-
Causality: The oil acts as a barrier against atmospheric moisture and prevents sudden solvent loss from the crystal lattice, which could induce cracking or mosaicity.
-
Protocol B: X-Ray Diffraction Data Collection & Refinement
-
Mounting & Cryocooling: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100 K).
-
Causality: Cryocooling minimizes thermal atomic displacement parameters (vibrations), yielding sharper diffraction spots, higher resolution data, and reduced radiation damage.
-
-
Data Collection: Collect diffraction data using Mo K α radiation ( λ = 0.71073 Å) on a CCD or CMOS diffractometer. Ensure completeness up to 2θ=55∘ .
-
Reduction: Perform data reduction and multi-scan absorption correction (e.g., using SADABS) to correct for the varying path lengths of X-rays through the crystal.
-
Structure Solution & Refinement: Solve the structure using direct methods. Refine using full-matrix least-squares on F2 with [2]. Implement the refinement via the graphical interface[3].
-
Validation: Ensure the final R1 value is < 0.05. Check the residual electron density map to confirm no unassigned peaks exist, validating the chemical model.
Workflow for X-ray crystallographic analysis, from crystal growth to CIF validation.
References
- Wissner, A. et al. (1999). Substituted 3-cyano quinolines. US Patent 6,002,008. Google Patents.
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
Sources
Mechanistic & Structural Grounding: The Causality of Vibrational Shifts
FT-IR Spectroscopy of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate: A Comparative Analytical Guide
As a Senior Application Scientist, evaluating the structural integrity of synthetic intermediates is a critical step before downstream processing. Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (also known as ethyl 2-cyano-3-(2-fluoroanilino)acrylate) is a highly functionalized enamino ester. It serves as a vital precursor in the synthesis of fluoroquinolone antibiotics and fused quinolone derivatives via the Gould-Jacobs reaction.
This guide objectively compares the Fourier-Transform Infrared (FT-IR) spectroscopic profile of this target compound against its unfluorinated and para-fluorinated alternatives. By moving beyond a simple list of peaks, we will explore the causality behind the vibrational shifts—specifically focusing on intramolecular hydrogen bonding, steric hindrance, and inductive (-I) versus resonance (+R) electronic effects.
To interpret the FT-IR spectrum of Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate, one must treat the molecule as a dynamic, self-validating system. The molecule consists of a highly conjugated "push-pull" alkene system: the secondary amine acts as an electron donor (push), while the cyano and ester carbonyl groups act as electron acceptors (pull).
Intramolecular Hydrogen Bonding: The enamino ester preferentially crystallizes in the Z-configuration to maximize thermodynamic stability through a strong intramolecular hydrogen bond between the N-H proton and the ester carbonyl oxygen (N-H···O=C). According to standard spectroscopic principles[1], this interaction significantly weakens both the N-H and C=O bonds, causing a pronounced red-shift (lower wavenumber) in their respective stretching frequencies compared to isolated amines or esters.
The Ortho-Fluorine Effect: When comparing the target compound (ortho-fluoro) to its alternatives, the position of the highly electronegative fluorine atom dictates the spectral variations:
-
Inductive Effect (-I): The ortho-fluorine is spatially close to the N-H group, exerting a strong electron-withdrawing inductive effect. This further polarizes the N-H bond, subtly shifting the N-H stretch compared to the unfluorinated analogue.
-
Steric Hindrance: The bulky ortho-fluorine forces the aryl ring slightly out of coplanarity with the enamine double bond. This reduces the delocalization of the nitrogen lone pair into the aromatic ring, forcing it to donate more efficiently into the acrylate system. Consequently, the C=C and C=O bonds exhibit altered conjugation profiles compared to the para-fluoro isomer, where resonance (+R) effects dominate without steric twisting.
Logical mapping of fluorine substituent effects on FT-IR vibrational frequencies.
Comparative FT-IR Spectral Analysis
The table below summarizes the quantitative FT-IR data, comparing the target compound against its starting material and structural alternatives. The disappearance of the primary amine doublet (~3400 and ~3300 cm⁻¹) from the 2-fluoroaniline starting material and the appearance of a single, red-shifted N-H stretch confirm successful condensation[2][3].
| Functional Group / Mode | 2-Fluoroaniline (Starting Material) | Unfluorinated Analogue (Base) | Ortho-Fluoro Analogue (Target) | Para-Fluoro Analogue (Alternative) |
| N-H Stretch | ~3450, ~3360 cm⁻¹ (Doublet, 1° amine) | ~3240 cm⁻¹ (Singlet, H-bonded) | ~3225 cm⁻¹ (Stronger -I effect) | ~3235 cm⁻¹ |
| C≡N Stretch | N/A | ~2210 cm⁻¹ (Conjugated) | ~2215 cm⁻¹ | ~2212 cm⁻¹ |
| C=O Stretch (Ester) | N/A | ~1685 cm⁻¹ (H-bonded) | ~1695 cm⁻¹ (Steric twist alters H-bond) | ~1688 cm⁻¹ |
| C=C Stretch (Enamine) | N/A | ~1630 cm⁻¹ | ~1635 cm⁻¹ | ~1628 cm⁻¹ |
| Aromatic C=C | ~1615, 1500 cm⁻¹ | ~1595, 1500 cm⁻¹ | ~1590, 1495 cm⁻¹ | ~1600, 1510 cm⁻¹ |
| C-F Stretch | ~1250 cm⁻¹ | N/A | ~1245 cm⁻¹ | ~1220 cm⁻¹ |
Note: The shift of the C=O stretch to a slightly higher frequency in the ortho-fluoro derivative (~1695 cm⁻¹) compared to the unfluorinated base (~1685 cm⁻¹) is a direct result of the steric clash between the ortho-fluorine and the enamine proton, which slightly lengthens and weakens the intramolecular N-H···O=C hydrogen bond.
Experimental Protocols: Synthesis & Spectral Acquisition
To ensure reproducibility and trust in the analytical data, the following self-validating protocol outlines the synthesis and subsequent ATR-FTIR characterization[2][4].
Phase 1: Synthesis via Condensation
-
Reagent Preparation: In a 50 mL round-bottom flask, combine 10.0 mmol of 2-fluoroaniline with 10.5 mmol of ethyl ethoxymethylenecyanoacetate.
-
Solvent Addition: Add 20 mL of anhydrous toluene (or ethanol) to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 110°C for toluene) under a nitrogen atmosphere for 2 to 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1) until the 2-fluoroaniline spot is fully consumed.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product, Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate, will precipitate as a crystalline solid.
-
Purification: Filter the precipitate under a vacuum, wash with cold ethanol, and dry overnight in a vacuum desiccator to remove residual solvent.
Phase 2: ATR-FTIR Spectral Acquisition
-
Instrument Calibration: Power on the FT-IR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. Collect a background spectrum (air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).
-
Sample Deposition: Place approximately 2-5 mg of the dried, crystalline Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate directly onto the diamond crystal.
-
Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the solid sample (critical for accurate peak intensities).
-
Acquisition: Collect the sample spectrum using the same parameters as the background.
-
Validation: Verify the absence of a broad O-H stretch (~3500 cm⁻¹) to confirm the sample is completely dry, then analyze the target peaks (N-H, C≡N, C=O).
Workflow for the synthesis and ATR-FTIR analysis of the target enamino ester.
References
-
Tsoung, J., et al. (2017). Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. Journal of Organic Chemistry, 82(2), 1073–1084.[Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
